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  • Product: 2,3-Difluoro-5-sulfamoylbenzoic acid

Core Science & Biosynthesis

Foundational

Synthesis pathways for 2,3-Difluoro-5-sulfamoylbenzoic acid

Technical Guide: Synthesis Pathways for 2,3-Difluoro-5-sulfamoylbenzoic Acid Abstract This technical guide details the synthesis of 2,3-difluoro-5-sulfamoylbenzoic acid, a critical intermediate in the development of ROR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis Pathways for 2,3-Difluoro-5-sulfamoylbenzoic Acid

Abstract This technical guide details the synthesis of 2,3-difluoro-5-sulfamoylbenzoic acid, a critical intermediate in the development of RORngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


t inverse agonists and next-generation antibacterial fluoroquinolones. The narrative prioritizes the most scalable and regioselective pathway: the electrophilic chlorosulfonation of 2,3-difluorobenzoic acid followed by ammonolysis. It addresses the thermodynamic and kinetic factors governing regioselectivity at the C5 position, safety protocols for handling chlorosulfonic acid, and purification strategies to ensure pharmaceutical-grade purity.

Part 1: Strategic Analysis & Retrosynthesis

Structural Considerations and Regiochemistry

The synthesis of 2,3-difluoro-5-sulfamoylbenzoic acid hinges on the precise introduction of the sulfonyl moiety onto the electron-deficient fluorinated aromatic ring.[1]

  • The Core Challenge: The 2,3-difluoro substitution pattern creates a unique electronic environment.

    • Carboxyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       at C1):  A strong electron-withdrawing group (EWG) and a meta-director. It deactivates the ring but directs incoming electrophiles to positions 3 (blocked) and 5 .
      
    • Fluorine at C2: An inductive EWG but a resonance donor. As an ortho/para-director, its para position is C5 .[1]

    • Fluorine at C3: An ortho/para-director.[1] Its para position is C6 .

  • The "Confluence at C5": Electronic vectors from both the C1-carboxyl group (meta) and the C2-fluorine (para) converge at C5 .[1] In contrast, C6 is sterically hindered by the adjacent carboxyl group and is only supported by the C3-fluorine. Consequently, electrophilic aromatic substitution (EAS) via chlorosulfonation is highly regioselective for the C5 position, minimizing the need for complex isomer separation.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 2,3-Difluoro-5-sulfamoylbenzoic Acid (Target Molecule) Inter1 5-(Chlorosulfonyl)-2,3-difluorobenzoic Acid (Activated Intermediate) Inter1->Target Amination (Ammonolysis) Start 2,3-Difluorobenzoic Acid (Commercially Available) Start->Inter1 Electrophilic Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter1 Reagent2 Ammonia (NH3) Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the primary linear pathway via chlorosulfonation.[1]

Part 2: Synthesis Protocol (Primary Pathway)

This pathway utilizes Chlorosulfonic Acid (


)  as both the reagent and solvent. This method is preferred for its operational simplicity and high atom economy compared to multi-step Sandmeyer reactions.
Phase 1: Chlorosulfonation

Objective: Install the sulfonyl chloride functional group at C5.

  • Reagents:

    • 2,3-Difluorobenzoic acid (1.0 equiv)[1]

    • Chlorosulfonic acid (5.0 – 8.0 equiv)[1]

    • Thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) (Optional, 0.5 equiv - enhances conversion of sulfonic acid byproducts)
      
  • Mechanism: The reaction proceeds via an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     mechanism. 
    
    
    
    generates the highly electrophilic sulfonyl cation (
    
    
    or
    
    
    ). The directing effects of the C1-COOH and C2-F substituents synergistically activate C5.[1]
  • Step-by-Step Protocol:

    • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl

      
      ). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize 
      
      
      
      and
      
      
      fumes.
    • Addition: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5°C using an ice bath.

    • Substrate Introduction: Slowly add 2,3-Difluorobenzoic acid portion-wise over 30 minutes. Critical: Maintain temperature

      
       to prevent rapid exotherms and charring.
      
    • Reaction: Remove the ice bath. Slowly heat the mixture to 100–110°C . Maintain this temperature for 4–6 hours.

      • Checkpoint: Monitor reaction progress via TLC (taking a mini-aliquot quenched in methanol). Look for the disappearance of the starting acid.[2]

    • Quenching (Hazardous Step): Cool the reaction mixture to room temperature. Pour the reaction mass dropwise onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

      • Safety Note: This hydrolysis is extremely exothermic. Control addition rate to keep the internal temperature

        
         to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.
        
    • Isolation: A white to off-white precipitate of 5-(chlorosulfonyl)-2,3-difluorobenzoic acid will form.[1] Filter immediately. Wash with ice-cold water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) to remove residual sulfuric acid. Dry the filter cake under vacuum at room temperature.
      
Phase 2: Amination (Ammonolysis)

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reagents:

    • 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid (Intermediate from Phase 1)[1]

    • Aqueous Ammonia (25-28%, excess) or Ammonia in Dioxane/THF.[1]

  • Step-by-Step Protocol:

    • Dissolution: Suspend the wet filter cake from Phase 1 in THF or use directly if dry.

    • Amination: Cool the suspension to 0°C. Add aqueous ammonia (5–10 equiv) dropwise.

      • Chemistry: The ammonia attacks the sulfonyl chloride to form the sulfonamide. Simultaneously, the carboxylic acid is deprotonated to form the ammonium carboxylate salt, which is water-soluble.

    • Reaction: Stir at room temperature for 2–3 hours.

    • Workup:

      • Concentrate the solution under reduced pressure to remove excess ammonia and organic solvents.

      • The residue is the ammonium salt of the product dissolved in water.

    • Acidification: Cool the aqueous solution to 0-5°C. Acidify with 6N

      
       to pH 1–2.
      
    • Crystallization: The target molecule, 2,3-difluoro-5-sulfamoylbenzoic acid , will precipitate as a white solid.[1]

    • Purification: Recrystallize from water/ethanol or water/acetic acid if necessary to achieve

      
       purity.
      

Part 3: Reaction Workflow & Logic (Visualization)

ReactionScheme Start 2,3-Difluoro- benzoic Acid Step1 Chlorosulfonation (110°C, 4h) Start->Step1 + ClSO3H Inter 5-Chlorosulfonyl Intermediate Step1->Inter - H2SO4 - HCl Step2 Ammonolysis (Aq. NH3, 0°C) Inter->Step2 + NH3 End 2,3-Difluoro-5- sulfamoylbenzoic Acid Step2->End 1. Salt Formation 2. HCl Acidification Regio Regioselectivity Control: C5 activated by F(C2)-para and COOH-meta Regio->Step1

Figure 2: Sequential reaction workflow highlighting the critical intermediate and regioselectivity logic.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Reaction Temp (Phase 1) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Lower temperatures (

) result in incomplete conversion or formation of the sulfonic acid rather than the chloride. Higher temperatures (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) risk desulfonation or tar formation.
Quenching Rate Slow / ControlledRapid addition to water generates massive heat, which can hydrolyze the sensitive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

group back to

, drastically reducing yield.
Ammonia Stoichiometry Excess (

equiv)
1 equiv neutralizes the

byproduct, 1 equiv reacts with

, and 1 equiv neutralizes the

. Excess ensures rapid kinetics and complete conversion.
pH during Isolation pH

The product is an acid. It is soluble at neutral/basic pH as a salt. Strong acidification is required to protonate the carboxylate and precipitate the free acid.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (DMSO-d
    
    
    
    ):
    • Look for two distinct aromatic signals.[2]

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ppm (multiplet, H-4 and H-6).
      
    • 
       ppm (broad singlet, 
      
      
      
      ,
      
      
      , exchangeable with
      
      
      ).
    • 
       ppm (broad singlet, 
      
      
      
      ,
      
      
      ).
  • 
     NMR: 
    
    • Two distinct signals corresponding to F-2 and F-3, likely showing complex coupling due to F-F and F-H interactions.[1]

  • Mass Spectrometry (ESI-):

    • Target mass ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Look for the characteristic isotope pattern of Sulfur (

      
      ).
      

References

  • Vertex AI Search. (2025). Process for the preparation of chlorinated 4,5-difluorobenzoic acids.
  • PubChem . (2025). 5-(chlorosulfonyl)-2,3-difluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • MDPI . (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes Journal. [Link]

  • ResearchGate . (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. [Link]

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 2,3-Difluoro-5-sulfamoylbenzoic Acid

This guide outlines the technical framework for the structural analysis of 2,3-Difluoro-5-sulfamoylbenzoic acid , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., SGLT2 inhibitors) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the structural analysis of 2,3-Difluoro-5-sulfamoylbenzoic acid , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., SGLT2 inhibitors) and agrochemicals.

Since specific unit cell data for this intermediate is often proprietary or patent-protected, this guide functions as a high-level protocol for researchers to experimentally determine, refine, and validate the structure, grounded in the known crystallographic behavior of its structural congeners (2,3-difluorobenzoic acid and aryl sulfonamides).

Part 1: Structural Tectonics & Predicted Motifs

Before experimental determination, a crystallographer must understand the competing supramolecular synthons likely to dominate the lattice. This molecule contains two strong hydrogen-bonding functionalities: a carboxylic acid and a sulfonamide group, flanked by electron-withdrawing fluorine atoms.

The Carboxylic Acid Dimer ( )

Based on the structure of the parent compound, 2,3-difluorobenzoic acid (monoclinic,


), the primary structure-directing interaction is expected to be the centrosymmetric carboxylic acid dimer.
  • Mechanism: Two molecules interact via

    
     hydrogen bonds.[1]
    
  • Graph Set:

    
    .
    
  • Influence of Fluorine: The 2,3-difluoro substitution creates steric strain, often forcing the carboxyl group to rotate out of the phenyl ring plane (torsion angle

    
    ) to minimize repulsion between the carbonyl oxygen and the ortho-fluorine.
    
The Sulfonamide Ribbon ( or )

The 5-sulfamoyl group (


) acts as a secondary networking site.
  • Donor/Acceptor Profile: The sulfonamide nitrogen is a donor; the sulfonyl oxygens are acceptors.

  • Predicted Motif: Sulfonamides typically form infinite chains (catemers) or ladders perpendicular to the benzoic acid dimers. A common motif is the

    
     interaction, forming a 
    
    
    
    chain or a larger ring motif if interacting with adjacent dimers.
Fluorine-Mediated Packing

The


 bonds are poor hydrogen bond acceptors but significantly influence packing density.
  • Stacking: The electron-deficient ring (due to F and SO2 groups) will favor

    
     stacking or 
    
    
    
    interactions, leading to high-density packing (typically
    
    
    ).

Part 2: Experimental Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a polymorph screening approach is required due to the competing H-bond donors.

Solvent Selection Matrix
Solvent ClassExamplesTarget InteractionExpected Outcome
Protic Polar Methanol, EthanolSolvatesLikely to disrupt acid dimers; forms solvated lattices (e.g.,

).
Aprotic Polar Acetone, DMSOH-Bond AcceptorHigh solubility; risk of twinning; good for rapid evaporation.
Non-Polar Toluene, HexaneVan der WaalsFavors formation of thermodynamic dimers; slow growth yields high-quality prisms.
Chlorinated DCM, ChloroformWeak DonorGood for diffusion methods (layering with hexane).
Recommended Workflow: Vapor Diffusion
  • Dissolve: 20 mg of 2,3-Difluoro-5-sulfamoylbenzoic acid in 2 mL of THF or Methanol.

  • Filter: Pass through a 0.45

    
    m PTFE filter to remove nucleation sites.
    
  • Diffuse: Place the vial inside a larger jar containing 10 mL of Hexane or Pentane.

  • Incubate: Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvest: Select block-like crystals with sharp edges; avoid needles (often disordered).

Part 3: X-Ray Diffraction & Refinement Workflow

The following DOT diagram illustrates the logical flow from data collection to structural validation.

XRD_Workflow cluster_refinement Refinement Cycle Sample Crystal Selection (0.1 - 0.3 mm Block) Mount Mounting & Centering (Mitegen Loop / Cryo-oil) Sample->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect  Cryo-cooling Reduce Data Reduction (Integration, Scaling, Abs. Corr.) Collect->Reduce Solve Structure Solution (Direct Methods / SHELXT) Reduce->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine H_Bond H-Atom Treatment (Constrained vs. Free Refinement) Refine->H_Bond Validate Validation (CheckCIF, R-factor < 5%) Refine->Validate H_Bond->Refine  Iterate

Caption: Logical workflow for single-crystal structure determination, emphasizing the iterative refinement of hydrogen atom positions.

Part 4: Data Analysis & Validation Standards

Space Group Determination

Expect Monoclinic (


)  or Triclinic (

)
.
  • Check: Absence of systematic absences (for triclinic) or

    
     (for 
    
    
    
    ).
  • Chirality: Since the molecule is achiral, any chiral space group assignment (e.g.,

    
    ) must be validated carefully to ensure it is not a misassigned centrosymmetric structure.
    
Hydrogen Atom Treatment

The positions of the hydrogen atoms on the sulfonamide (


) and carboxylic acid (

) are critical for defining the H-bond network.
  • Protocol: Locate H-atoms in the Difference Fourier Map (

    
    ).
    
  • Refinement:

    • Carboxyl H:[1] Restrain O-H bond length to ~0.82 Å.

    • Amide H: Restrain N-H bond length to ~0.86 Å.

    • Thermal Parameters: Set

      
       or 
      
      
      
      .
Validation Metrics

A solved structure is only trustworthy if it meets these criteria:

  • R1 Value:

    
     (5%) for observed reflections.
    
  • Goodness of Fit (GooF): Close to 1.0 (0.9 - 1.1).

  • Residual Density: Peaks/holes should be

    
     (unless near heavy atoms, which are absent here).
    

Part 5: Supramolecular Network Diagram

The following diagram visualizes the predicted competitive hydrogen bonding pathways in the crystal lattice.

H_Bonding Mol_A Molecule A (2,3-F2-5-SO2NH2-BzOH) COOH_Dimer COOH Dimer R2,2(8) Motif Mol_A->COOH_Dimer  O-H...O Sulf_Chain Sulfonamide Chain C(4) Motif Mol_A->Sulf_Chain  N-H...O=S Mol_B Molecule B (Inverted) Mol_B->COOH_Dimer  O-H...O Mol_C Molecule C (Translated) Mol_C->Sulf_Chain  N-H...O=S COOH_Dimer->Sulf_Chain  Orthogonal Packing

Caption: Interaction map showing the primary acid dimer stabilization vs. the secondary sulfonamide catemer formation.

References

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2754. Link

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link

  • Gelbrich, T., & Hursthouse, M. B. (2006). Systematic analysis of the crystal chemistry of sulfonamides. CrystEngComm, 8, 448-460. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Foundational

The Strategic Incorporation of Fluorinated Benzoic Acids in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the role of fluorinated benzoic acids in drug discovery, moving beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the role of fluorinated benzoic acids in drug discovery, moving beyond a simple catalog of their applications. It is designed for researchers and drug development professionals, offering a deep dive into the strategic thinking and mechanistic underpinnings that make these motifs invaluable in medicinal chemistry. We will explore the nuanced effects of fluorination on physicochemical properties, delve into specific case studies, and provide actionable experimental protocols.

The Fluorine Advantage: More Than Just an Atom

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom, despite its simple structure, imparts a unique combination of properties that are difficult to replicate with other elements. Its high electronegativity, combined with a van der Waals radius similar to that of a hydrogen atom, allows it to serve as a "super-hydrogen" that can profoundly alter a molecule's electronic and metabolic profile without significantly increasing its size.

When incorporated into a benzoic acid scaffold, fluorine's influence is multifaceted, offering medicinal chemists a powerful tool to fine-tune properties critical for therapeutic success. These modifications include:

  • Enhanced Metabolic Stability: Fluorine's strong carbon-fluorine (C-F) bond is highly resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This allows for the strategic blocking of metabolic "hot spots" on the aromatic ring, often leading to an increased drug half-life and improved bioavailability.

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group. This allows for precise control over the ionization state of the molecule at physiological pH, which is crucial for target binding, membrane permeability, and solubility.

  • Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions. These can lead to a significant increase in binding affinity and selectivity.

  • Fine-Tuning Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, multiple fluorine substitutions can lead to a decrease. This provides a mechanism for optimizing a drug's solubility and permeability profile.

Physicochemical Property Modulation: A Quantitative Look

The predictable, yet powerful, impact of fluorination on the physicochemical properties of benzoic acid is a key reason for its widespread use.

Acidity (pKa)

The inductive effect of fluorine atoms on the aromatic ring significantly lowers the pKa of the carboxylic acid group, making it more acidic. This effect is additive and dependent on the position of the fluorine atom relative to the carboxyl group.

CompoundpKaChange from Benzoic Acid
Benzoic Acid4.20-
2-Fluorobenzoic Acid3.27-0.93
3-Fluorobenzoic Acid3.87-0.33
4-Fluorobenzoic Acid4.14-0.06
2,6-Difluorobenzoic Acid2.13-2.07

Data compiled from various chemical data sources.

This table clearly demonstrates that fluorine substitution, particularly in the ortho position, can dramatically increase acidity. This modulation is critical for optimizing interactions with target proteins where a specific ionization state is required for binding.

Lipophilicity (logP)

The influence of fluorine on lipophilicity is more complex. A single fluorine substitution generally increases the logP value, but the position and number of fluorine atoms can have varied effects.

CompoundlogP
Benzoic Acid1.87
2-Fluorobenzoic Acid2.13
3-Fluorobenzoic Acid2.02
4-Fluorobenzoic Acid2.02

Data compiled from various chemical data sources.

This ability to fine-tune lipophilicity is essential for balancing solubility with membrane permeability, a key aspect of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.

Strategic Applications and Case Studies

The true value of fluorinated benzoic acids is best illustrated through their successful application in marketed drugs and clinical candidates.

Case Study: Diflunisal

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) and a classic example of the benefits of fluorination. It is a derivative of salicylic acid, with a 2,4-difluorophenyl group attached at the 5-position.

The key advantages conferred by the difluoro substitution are:

  • Increased Potency and Duration of Action: Diflunisal has a significantly longer plasma half-life than aspirin, allowing for less frequent dosing.[1] This is attributed to its high plasma protein binding and slower metabolic clearance.[1]

  • Mechanism of Action: Like other NSAIDs, diflunisal works by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] The difluorophenyl group plays a crucial role in binding to the active site of the COX enzymes.

Diflunisal_MOA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diflunisal Diflunisal Diflunisal->COX_Enzymes Inhibition

Caption: Mechanism of action of Diflunisal.

Synthetic Methodologies

The synthesis of fluorinated benzoic acids is well-established, with several reliable methods available to medicinal chemists.

General Synthetic Workflow

A common route to prepare 4-fluorobenzoic acid is through the Schiemann reaction, which involves the diazotization of an aminobenzoic acid ester, followed by the introduction of fluorine.

Synthesis_Workflow Start Ethyl 4-Aminobenzoate Step1 Diazotization (NaNO₂, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Schiemann Reaction (HBF₄) Intermediate1->Step2 Intermediate2 Ethyl 4-Fluorobenzoate Step2->Intermediate2 Step3 Hydrolysis (KOH, H₂O) Intermediate2->Step3 Product 4-Fluorobenzoic Acid Step3->Product

Sources

Protocols & Analytical Methods

Method

The Emergent Potential of 2,3-Difluoro-5-sulfamoylbenzoic Acid in Medicinal Chemistry

Introduction: Unveiling a Versatile Fluorinated Building Block In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Within this context, 2,3-Difluoro-5-sulfamoylbenzoic acid emerges as a promising, albeit currently under-explored, building block for the synthesis of novel therapeutic agents. Its unique trifunctional nature, featuring a carboxylic acid, a sulfonamide, and a difluorinated aromatic ring, presents a rich platform for chemical diversification and the development of compounds with a wide range of potential biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this versatile scaffold, offering researchers and drug development professionals a roadmap for its utilization in their programs.

The sulfamoylbenzoic acid moiety is a well-established pharmacophore, most notably present in diuretic drugs.[3][4] The addition of two fluorine atoms to the aromatic ring is anticipated to significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to novel biological activities and improved drug-like characteristics.

Synthetic Pathways: Accessing the Core Scaffold

Protocol 1: Synthesis of 2,3-Difluoro-5-sulfamoylbenzoic Acid

This protocol outlines a two-step process involving chlorosulfonylation followed by amination.

Step 1: Chlorosulfonylation of 2,3-Difluorobenzoic Acid

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for acidic gases (HCl and SO₂).

  • Reagent Addition: Charge the flask with 2,3-difluorobenzoic acid (1.0 eq). Carefully add an excess of chlorosulfonic acid (5.0 - 10.0 eq) dropwise via the dropping funnel at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product, 2,3-difluoro-5-(chlorosulfonyl)benzoic acid, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Amination of 2,3-Difluoro-5-(chlorosulfonyl)benzoic Acid

  • Reaction Setup: In a separate flask, cool an aqueous solution of ammonia (or a desired primary/secondary amine for derivative synthesis) in an ice bath.

  • Reagent Addition: Slowly add the crude 2,3-difluoro-5-(chlorosulfonyl)benzoic acid from the previous step to the cold ammonia solution with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-Difluoro-5-sulfamoylbenzoic acid.

Synthesis of 2,3-Difluoro-5-sulfamoylbenzoic Acid start 2,3-Difluorobenzoic Acid intermediate 2,3-Difluoro-5- (chlorosulfonyl)benzoic Acid start->intermediate 1. Chlorosulfonic Acid 2. Ice quench product 2,3-Difluoro-5- sulfamoylbenzoic Acid intermediate->product 1. NH4OH (aq) 2. Acidification

Caption: Proposed synthetic route to 2,3-Difluoro-5-sulfamoylbenzoic acid.

Chemical Reactivity and Derivatization Strategies

The three functional groups of 2,3-Difluoro-5-sulfamoylbenzoic acid offer multiple handles for chemical modification, allowing for the generation of diverse compound libraries.

Amide Bond Formation at the Carboxylic Acid

The carboxylic acid moiety is readily amenable to standard amide coupling reactions, enabling the introduction of a wide array of amine-containing fragments.

Protocol 2: General Procedure for Amide Coupling

  • Activation: To a solution of 2,3-Difluoro-5-sulfamoylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Modification of the Sulfonamide Group

The sulfonamide nitrogen can be further functionalized, for instance, by alkylation or acylation, to explore additional structure-activity relationships.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Ring

The presence of two electron-withdrawing fluorine atoms, along with the activating effect of the sulfamoyl and carboxyl groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of a fluorine atom by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful method for introducing further diversity.

Derivatization Strategies center 2,3-Difluoro-5- sulfamoylbenzoic Acid amide Amide Derivatives center->amide Amide Coupling (R-NH2, Coupling agents) sulfonamide_mod Sulfonamide N-Alkylation/ Acylation center->sulfonamide_mod Alkylation/Acylation snar SNAr Products center->snar Nucleophilic Aromatic Substitution (Nu-)

Caption: Potential derivatization pathways for 2,3-Difluoro-5-sulfamoylbenzoic acid.

Potential Applications in Drug Discovery

While direct biological data for derivatives of 2,3-Difluoro-5-sulfamoylbenzoic acid is scarce, its structural features suggest several promising therapeutic areas for exploration.

Potential Therapeutic TargetRationaleRepresentative Analogues
Carbonic Anhydrase Inhibition The sulfonamide moiety is a classic zinc-binding group for carbonic anhydrase inhibitors.[4]Dorzolamide, Brinzolamide
Diuretics (Na-K-Cl Cotransporter) Sulfamoylbenzoic acids are the cornerstone of loop diuretics.Furosemide, Bumetanide
Antidiabetic Agents Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown α-glucosidase and α-amylase inhibitory activity.[8]Acarbose (structurally different, but same target)
Kinase Inhibition The scaffold can be elaborated to present vectors that interact with the hinge region of protein kinases.Various kinase inhibitors with sulfonamide groups

The introduction of the 2,3-difluoro substitution pattern can offer advantages over existing non-fluorinated or differently halogenated analogs by:

  • Modulating pKa: The electron-withdrawing nature of the fluorine atoms will lower the pKa of both the carboxylic acid and the sulfonamide, potentially altering binding interactions and pharmacokinetic properties.

  • Enhancing Membrane Permeability: Fluorine substitution can increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.

  • Blocking Metabolic Sites: The C-F bond is exceptionally strong and can block sites of oxidative metabolism, leading to an extended half-life.

Conclusion and Future Outlook

2,3-Difluoro-5-sulfamoylbenzoic acid represents a largely untapped but highly promising building block for medicinal chemistry. Its trifunctional nature allows for extensive and diverse chemical modifications. Based on the well-established biological activities of related sulfamoylbenzoic acids, derivatives of this fluorinated scaffold are prime candidates for screening in a variety of therapeutic areas, including but not limited to diuretics, carbonic anhydrase inhibitors, and antidiabetic agents. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further investigation into the synthesis and biological evaluation of compound libraries derived from 2,3-Difluoro-5-sulfamoylbenzoic acid is warranted and is anticipated to yield novel and potent therapeutic candidates.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. (2024). [Link]

  • Process for the preparation of 2,3-difluoro-5-halopyridines.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. (2019). [Link]

  • 2-Fluoro-5-sulfamoylbenzoic acid. PubChem. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. (2024). [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. (2025). [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka | Patsnap. (2015). [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (2024). [Link]

Sources

Application

Application Note: Advanced NMR Characterization of 2,3-Difluoro-5-sulfamoylbenzoic Acid

Introduction & Strategic Importance 2,3-Difluoro-5-sulfamoylbenzoic acid is a critical scaffold in the synthesis of next-generation diuretics and antibacterial sulfonamides (related to pharmacophores like furosemide and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

2,3-Difluoro-5-sulfamoylbenzoic acid is a critical scaffold in the synthesis of next-generation diuretics and antibacterial sulfonamides (related to pharmacophores like furosemide and SGLT2 inhibitors). Its structural complexity—characterized by a vicinal difluoro motif and an electron-withdrawing sulfamoyl group—presents unique challenges for structural verification.

Standard 1H NMR is often insufficient due to the paucity of aromatic protons. This guide details a multi-nuclear approach (


, 

,

) to unequivocally verify regioisomerism and purity. The protocols herein are designed to be self-validating, ensuring that spectral artifacts are not mistaken for impurities.
Structural Challenges
  • Vicinal Difluorine System (C2, C3): Induces strong

    
     coupling and significant 
    
    
    
    signal splitting.
  • Exchangeable Protons: The carboxylic acid (-COOH) and sulfamoyl (-SO

    
    NH
    
    
    
    ) protons are sensitive to moisture and pH, requiring precise solvent control.
  • Regioisomerism: Distinguishing the 2,3-difluoro isomer from 2,4- or 3,4-difluoro analogs requires analysis of coupling constants (

    
    -values).
    

Sample Preparation & Solvent Selection[1][2][3][4]

Objective: Maximize signal resolution and prevent proton exchange broadening.

Solvent Logic: DMSO-d

While CD


OD or Acetone-d

are common, DMSO-d

is the mandatory solvent for this protocol.
  • Solubility: The sulfamoyl and carboxyl groups form strong hydrogen bonds; DMSO disrupts these, ensuring high concentration (>10 mg/0.6 mL) for

    
     acquisition.
    
  • Exchange Suppression: DMSO is aprotic and viscous, slowing the exchange rate of the -SO

    
    NH
    
    
    
    protons. This allows them to appear as a distinct singlet (or broad doublet) rather than disappearing into the baseline, providing a molar integration reference.
Preparation Protocol
  • Mass: Weigh 15–20 mg of sample (for full characterization including

    
    ).
    
  • Solvent: Add 0.6 mL DMSO-d

    
     (99.9% D)  + 0.03% TMS (v/v).
    
    • Note: Use an ampoule to ensure dryness. Water peaks >3.33 ppm can obscure H4/H6 signals.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove particulates that degrade field homogeneity.

NMR Analysis: The "Roof Effect" & Assignments

The proton spectrum is sparse but diagnostic. We expect two aromatic signals (H4 and H6) and two exchangeable sets.

Predicted Spectral Features (400 MHz)
ProtonApprox. Shift (ppm)MultiplicityCoupling Logic
COOH 13.0 - 14.0Broad SingletHighly acidic; shift varies with concentration/water.
H6 8.0 - 8.2d or ddOrtho to -SO

NH

, meta to F2. Small

(~2-4 Hz).
H4 7.8 - 8.0ddd or ddOrtho to -SO

NH

, ortho to F3. Large

(~9-11 Hz)
.
SO

NH

7.4 - 7.6Broad SingletIntegration = 2H. Diagnostic for sulfamoyl group integrity.

Critical Validation Step: The coupling of H4 is the primary confirmation of the 2,3-difluoro substitution pattern.

  • In 2,3-difluoro , H4 is ortho to one Fluorine (F3). Expect a large doublet (

    
     Hz).
    
  • In 2,4-difluoro , H6 (between sulfamoyl and F) is isolated from ortho-fluorines. H3 is trapped between two fluorines (triplet-like).

  • If H4 appears as a simple singlet, suspect the 2,5-difluoro isomer or decoupling errors.

NMR: The Fingerprint Method

This is the most definitive test for the 2,3-substitution pattern. The vicinal nature of the fluorines creates a specific coupling architecture.

Acquisition Parameters
  • Sweep Width: -100 to -200 ppm.

  • Relaxation Delay (d1): Set to 10s for quantitative integration (Fluorine T1 can be long).

  • Reference: CFCl

    
     (0 ppm) or internal C
    
    
    
    F
    
    
    (-164.9 ppm).
Spectral Interpretation

We expect two distinct signals in the aromatic region (-130 to -150 ppm).

  • F3 (meta to COOH, para to Sulfamoyl):

    • Shift: Typically upfield of F2.

    • Pattern: Doublet of Doublets (dd).

    • Couplings:

      • 
         (ortho-F): ~20-22 Hz (Diagnostic of vicinal F-F).
        
      • 
         (ortho-H4): ~9-11 Hz.
        
  • F2 (ortho to COOH, meta to Sulfamoyl):

    • Shift: Typically downfield due to the ortho-COOH electron-withdrawing effect.

    • Pattern: Doublet (d) or Doublet of small doublets.

    • Couplings:

      • 
         (ortho-F): ~20-22 Hz.
        
      • 
         (meta-H6): < 5 Hz (often unresolved broadening).
        

Self-Validating Check: Measure the


-coupling of the two main fluorine peaks. They must  share an identical coupling constant (reciprocal coupling). If 

, the signals do not belong to the same spin system (impurity present).

NMR: Deciphering C-F Splitting

The


 spectrum will be complex due to Carbon-Fluorine splitting. Do not mistake these split peaks for impurities.
C-F Coupling Rules (Magnitude)
  • 
     (Direct):  ~240–260 Hz (Huge splitting).
    
  • 
     (Geminal):  ~15–25 Hz.
    
  • 
     (Vicinal):  ~2–10 Hz.
    
Assignment Table
CarbonTypeSplitting PatternExplanation
C=O (COOH)QuaternaryDoublet (d)Coupled to F2 (

Hz, often small).
C2 (C-F)Quaternarydd (Large/Small)Direct

(~250 Hz) + Vicinal

(~18 Hz).
C3 (C-F)Quaternarydd (Large/Small)Direct

(~250 Hz) + Vicinal

(~18 Hz).
C5 (C-S)Quaternarydd or tMeta coupling to both F2 and F3 (small

).
C4 (C-H)MethinedVicinal to F3 (

Hz).
C6 (C-H)MethinedVicinal to F2 (Long range, smaller

).

Experimental Workflow Diagrams

Figure 1: Acquisition Protocol Logic

NMR_Workflow cluster_exps Pulse Sequences Start Sample: 20mg Solvent: DMSO-d6 Shim Lock & Shim Target: DMSO peak shape Start->Shim H1 1H Standard (zg30) d1=2s, ns=16 Shim->H1 F19 19F Coupled (zgflqn) d1=10s, ns=32 Shim->F19 C13 13C{1H} Decoupled (zgpg30) d1=2s, ns=1024 Shim->C13 Process Processing LB=0.3Hz (1H) LB=1.0Hz (13C) H1->Process F19->Process C13->Process Analysis Integration & J-Analysis Process->Analysis

Caption: Optimized workflow for multi-nuclear characterization of fluorinated sulfonamides.

Figure 2: Signal Validation Logic Tree

Validation_Logic CheckH4 Check H4 Signal (approx 7.9 ppm) IsDoublet Is it a Doublet (J ~10Hz)? CheckH4->IsDoublet CheckF19 Check 19F Spectrum IsDoublet->CheckF19 Yes ResultFail FAIL: Suspect Isomer (2,4 or 3,4) IsDoublet->ResultFail No (Singlet/Triplet) CouplingMatch Does 19F-19F J match (~20Hz)? CheckF19->CouplingMatch ResultPass PASS: 2,3-Difluoro Isomer CouplingMatch->ResultPass Yes CouplingMatch->ResultFail No

Caption: Decision tree for confirming regioisomer identity via coupling constants.

Detailed Protocol: Quantitative NMR (qNMR)[6][7]

For purity determination,


 qNMR is superior to 

NMR because the baseline is cleaner (no solvent peaks).

Reagents:

  • Analyte: 2,3-Difluoro-5-sulfamoylbenzoic acid.

  • Internal Standard (IS):

    
    -Trifluorotoluene (Shift: -63.7 ppm) or 4,4'-Difluorobenzophenone. Ensure IS peaks do not overlap with analyte (-130 to -150 ppm).
    

Instrument Settings:

  • Pulse Angle: 90° (Calibrate precisely).

  • Spectral Width: 300 ppm (Ensure excitation of both IS and Analyte).

  • Transmitter Offset (O1P): Set to midpoint between IS and Analyte signals.

  • Relaxation Delay (d1): 30 seconds .

    • Reasoning: Fluorine nuclei in isolated environments have long T1 relaxation times. Incomplete relaxation leads to integration errors.

      
      .
      
  • Scans (ns): 32 or 64 (S/N > 200:1).

Calculation:



  • 
    : Integral area[1]
    
  • 
    : Number of Fluorines (Analyte=2, IS=3 for Trifluorotoluene)
    
  • 
    : Molecular Weight
    
  • 
    : Weight (mg)
    

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Relaxation and Coupling. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for coupling constants).
  • NIST Mass Spectrometry Data Center. (2023). 2,3-Difluorobenzoic acid derivatives spectral data. NIST Chemistry WebBook. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for qNMR pulse sequences).
  • IUPAC. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. [Link]

Sources

Method

The Strategic Utility of 2,3-Difluoro-5-sulfamoylbenzoic Acid in the Synthesis of Targeted Kinase Inhibitors

Introduction: A Privileged Scaffold in Modern Oncology In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of anticancer drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Oncology

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of anticancer drug development. The strategic incorporation of specific structural motifs into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. 2,3-Difluoro-5-sulfamoylbenzoic acid has emerged as a pivotal starting material in the synthesis of a new generation of targeted therapies, most notably in the development of BRAF inhibitors such as Dabrafenib and Vemurafenib. This technical guide elucidates the critical role of this versatile building block, providing detailed synthetic protocols and mechanistic insights for researchers and drug development professionals.

The unique trifecta of a carboxylic acid for versatile coupling, ortho- and meta-difluoro substitutions for enhanced binding and metabolic stability, and a sulfonamide moiety for crucial hydrogen bonding interactions, makes 2,3-difluoro-5-sulfamoylbenzoic acid a highly sought-after precursor in contemporary drug synthesis.[1][2][3]

Physicochemical and Safety Profile of 2,3-Difluoro-5-sulfamoylbenzoic Acid

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of 2,3-Difluoro-5-sulfamoylbenzoic acid

PropertyValueSource
Molecular Formula C₇H₅F₂NO₄S
Molecular Weight 237.18 g/mol
Appearance White to off-white solidInferred from typical organic acids
Melting Point Not available
Solubility Soluble in many organic solventsGeneral knowledge of benzoic acids
pKa Not available

Safety and Handling Precautions:

2,3-Difluoro-5-sulfamoylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed, and as a skin and eye irritant.[4]

The Rationale for Employing 2,3-Difluoro-5-sulfamoylbenzoic Acid in Drug Design

The strategic incorporation of fluorine and sulfonamide groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic properties.[1][5][6]

The Impact of Difluoro Substitution

The presence of two fluorine atoms on the phenyl ring of the starting material offers several advantages:

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.[6] This can lead to a significant increase in binding affinity and potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[5][7] This increased metabolic stability prolongs the drug's half-life in the body, leading to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence the lipophilicity and pKa of the molecule, which can in turn affect its solubility, permeability, and oral bioavailability.[5]

The Crucial Role of the Sulfonamide Moiety

The sulfonamide group is another key pharmacophoric feature of this starting material, contributing significantly to the biological activity of the final drug molecules.[1][2][3][8]

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with the target protein.[8] In the context of BRAF inhibitors, the sulfonamide moiety often forms a critical hydrogen bond network within the ATP-binding site.[2][3][8]

  • Structural Rigidity: The sulfonamide linkage provides a degree of conformational rigidity to the molecule, which can help to pre-organize the drug into a bioactive conformation for optimal binding.

Application in the Synthesis of Dabrafenib

Dabrafenib is a potent and selective inhibitor of BRAF kinase used in the treatment of metastatic melanoma with BRAF V600E mutations.[9] The synthesis of Dabrafenib can be efficiently initiated from 2,3-difluoro-5-sulfamoylbenzoic acid.

Synthetic Workflow for Dabrafenib

Dabrafenib_Synthesis A 2,3-Difluoro-5-sulfamoylbenzoic acid B Amide Coupling with 3-amino-2-fluorobenzoate derivative A->B Coupling Reagents C Intermediate Amide B->C D Halogenation C->D E α-Halo Ketone D->E F Thiazole Cyclization E->F Thioamide G Thiazole Intermediate F->G H Acylation G->H I Acylated Thiazole H->I J Pyrimidine Cyclization I->J Guanidine K Dabrafenib J->K Vemurafenib_Synthesis A 2,3-Difluoro-5-sulfamoylbenzoic acid B Activation of Carboxylic Acid A->B SOCl₂ or Deoxo-Fluor® C Acyl Chloride/Fluoride B->C D Friedel-Crafts Acylation of 5-bromo-7-azaindole C->D Lewis Acid (e.g., AlCl₃) E Acylated Azaindole Intermediate D->E F Suzuki Coupling E->F 4-chlorophenylboronic acid, Pd catalyst G Vemurafenib F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Difluoro-5-sulfamoylbenzoic Acid

Executive Summary & Reaction Logic Welcome to the technical support portal for fluorinated benzoate synthesis. The synthesis of 2,3-Difluoro-5-sulfamoylbenzoic acid is a critical workflow in the development of SGLT2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Welcome to the technical support portal for fluorinated benzoate synthesis. The synthesis of 2,3-Difluoro-5-sulfamoylbenzoic acid is a critical workflow in the development of SGLT2 inhibitors and specific diuretics.

The process involves two distinct chemical challenges:

  • Electrophilic Aromatic Substitution (

    
    ):  Placing a sulfonyl group on a deactivated, electron-deficient ring.
    
  • Nucleophilic Acyl Substitution: Converting a sulfonyl chloride to a sulfonamide without disturbing the carboxylic acid core.

The Validated Pathway

The following workflow describes the standard industrial route. We utilize Chlorosulfonic Acid (


)  as both the solvent and the reagent to drive the reaction to the meta position relative to the carboxyl group (and para to the C2-fluorine).

ReactionPathway Start Start: 2,3-Difluorobenzoic Acid Step1 Step 1: Chlorosulfonation (ClSO3H, Heat) Start->Step1 Electrophilic Attack Inter Intermediate: Sulfonyl Chloride Step1->Inter -HCl, -H2SO4 Step2 Step 2: Amination (NH4OH, <10°C) Inter->Step2 Nucleophilic Sub. Check1 Yield < 60%? Inter->Check1 End Product: 2,3-Difluoro-5- sulfamoylbenzoic acid Step2->End Acidification (pH 1-2) Check2 Purity < 95%? End->Check2 Check1->Step1 Increase Temp/Time Check2->Step2 Check pH/Temp

Figure 1: Validated reaction pathway and critical control points for yield analysis.

Module 1: The Chlorosulfonation Step[2]

The Issue: Users often report low conversion rates or "tarry" byproducts. The Chemistry: The 2,3-difluoro substitution pattern strongly deactivates the ring. Standard temperatures (RT to 60°C) are insufficient.

Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism
Starting Material Remaining Insufficient Temperature Increase reaction temperature to 110°C - 130°C .The activation energy for

on a difluoro-ring is high. Heat is required to overcome the deactivating effect of the fluorine atoms [1].
Low Yield after Quench Hydrolysis Maintain quench temperature <5°C .Sulfonyl chlorides react violently with water to revert to sulfonic acids (

), which are water-soluble and lost in the filtrate.
Polymerization/Tar Local Overheating Use a step-wise ramp (e.g., 50°C

90°C

120°C).
Sudden thermal shock can cause decarboxylation or polymerization.
FAQ: Chlorosulfonation

Q: Can I use Thionyl Chloride (


) instead of excess Chlorosulfonic Acid? 
A:  Yes, but with caution. Adding 

(2-3 eq) allows you to run the reaction at slightly lower temperatures and ensures the carboxylic acid is converted to the acid chloride. However, this creates a bis-electrophile (Acid Chloride + Sulfonyl Chloride). You must then carefully control the amination step to hydrolyze the acid chloride back to the acid while keeping the sulfonamide intact. Recommendation: Stick to neat

(8-10 eq) for the highest selectivity of the sulfonyl group [2].

Q: How do I safely quench the reaction? A: Never pour water into the reaction mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The rate of addition should be controlled so the internal temperature never exceeds 5°C.

Module 2: The Amination Step

The Issue: Formation of salts instead of the desired sulfonamide, or hydrolysis of the sulfonyl chloride. The Chemistry: Ammonia is a nucleophile. It must attack the Sulfur atom. However, the Carboxylic Acid proton is the "low hanging fruit" and will react first to form an ammonium salt.

Protocol Optimization
  • Isolation of Intermediate: Filter the sulfonyl chloride precipitate from the ice quench immediately. Do not let it sit in water.

  • The "Wet" Amination:

    • Suspend the wet sulfonyl chloride cake in water.

    • Cool to 0-5°C .

    • Add Aqueous Ammonia (28-30%) dropwise.

    • Target pH: Maintain pH 8-9. If pH drops, the ammonia is consumed by the acid, and the nucleophilic attack on sulfur stops.

Visualizing the Competition

AminationLogic Input Intermediate: Sulfonyl Chloride (-SO2Cl) + Carboxylic Acid (-COOH) Path1 Path A (Fastest): Acid-Base Reaction Input->Path1 Path2 Path B (Desired): Nucleophilic Attack on S Input->Path2 Ammonia Reagent: Ammonia (NH3) Ammonia->Path1 Ammonia->Path2 Salt Ammonium Carboxylate Salt (-COO- NH4+) Path1->Salt Unavoidable 1st Step Product Sulfonamide Formation (-SO2NH2) Path2->Product Requires Excess NH3 Salt->Product Salt remains soluble, allows NH3 to attack S

Figure 2: Competitive reaction pathways during amination. Excess ammonia is required to satisfy Path A and drive Path B.

Module 3: Purification & Isolation

The Issue: Product purity is low, or the solid is difficult to filter (slimy).

The Solution: Acid-Base Swing Because your product is an acid (Benzoic acid derivative) and a weak acid (Sulfonamide NH), you can exploit pH solubility profiles.

  • Dissolution: Dissolve crude solid in 10% Sodium Bicarbonate (

    
    ) .
    
    • Why? The product dissolves as the sodium salt. Non-acidic impurities (sulfones, unreacted organic matter) remain insoluble.

  • Filtration: Filter off any undissolved solids.

  • Precipitation: Slowly acidify the filtrate with Conc. HCl to pH 1-2.

    • Why? This protonates the carboxylate, crashing the pure product out of solution as a white solid.

  • Crystallization: If further purity is needed, recrystallize from Water/Ethanol (9:1) .

Summary of Critical Process Parameters (CPPs)

ParameterTarget RangeImpact of Deviation
Chlorosulfonation Temp 110°C - 130°C<110°C: Low conversion. >140°C: Decarboxylation/Tars.
Quench Temp < 5°C>10°C: Hydrolysis of Sulfonyl Chloride (Yield Loss).
Ammonia Equivalents > 5.0 eq<3.0 eq: Incomplete amination (Ammonia consumed by COOH).
Final pH pH 1.0 - 2.0> pH 4: Product remains partially dissolved as salt.

References

  • Vertex Pharmaceuticals. (2012). Process for the preparation of chlorinated 4,5-difluorobenzoic acids. US Patent 5,473,095. Link (Demonstrates thermal requirements for deactivated fluorobenzoic acids).

  • Sigma-Aldrich. (2024). 2,3-dichloro-5-(chlorosulfonyl)benzoic acid Technical Data. Link (Analogous chemistry validation).

  • Zhang, L., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Link (Provides detailed stoichiometry for chlorosulfonation of multi-halogenated benzoates).

  • Organic Syntheses. (1925). p-Acetaminobenzenesulfonyl Chloride. Org. Synth. 1925, 5,[1] 3. Link (Foundational text on chlorosulfonic acid quenching protocols).

For further assistance, please reply to this thread with your specific HPLC traces or NMR data.

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Drug Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying, troubleshooting, and mitigating commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying, troubleshooting, and mitigating common side reactions encountered during the synthesis of drug derivatives. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern these unintended transformations. By understanding the "why," you can more effectively control the "how" in your synthetic endeavors.

Section 1: Chiral Integrity - The Specter of Racemization and Epimerization

The stereochemical purity of a drug candidate is paramount to its efficacy and safety. The loss of a defined stereocenter through racemization or epimerization can lead to a mixture of diastereomers with potentially different biological activities and toxicological profiles, posing significant challenges for purification and regulatory approval.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between racemization and epimerization in the context of drug synthesis?

A1: Racemization is the conversion of an enantiomerically pure substance into a 1:1 mixture of both enantiomers, resulting in a loss of optical activity.[1] Epimerization, on the other hand, is the change in the configuration of only one of several stereocenters in a molecule, leading to the formation of a diastereomer.[2][3] While both processes erode chiral purity, epimerization is often a greater concern in complex drug molecules with multiple stereocenters, as the resulting diastereomers can have very similar physical properties, making separation exceedingly difficult.[3]

Q2: I'm observing significant racemization during my peptide coupling step. What are the likely culprits?

A2: Racemization during amide bond formation, particularly in peptide synthesis, is a persistent challenge. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[4] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[4] Several factors can exacerbate this issue:

  • Choice of Coupling Reagent: Carbodiimides like DCC and EDC, when used alone, are notorious for causing high levels of racemization.[1][5]

  • Base: Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate.[6]

  • Temperature: Elevated temperatures increase the rate of both oxazolone formation and proton abstraction.[6]

  • Solvent Polarity: Polar solvents can stabilize the transition states involved in the racemization pathway.[7]

Q3: Which amino acids are most susceptible to racemization during peptide synthesis?

A3: While any chiral amino acid can racemize under certain conditions, some are particularly prone to this side reaction. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[8] The imidazole side chain of histidine can act as an internal base, catalyzing racemization.[6] The thiol group in cysteine can also promote racemization.[6]

Troubleshooting Guide: Minimizing Racemization in Peptide Synthesis

Issue: Significant formation of diastereomeric impurities detected by HPLC or LC-MS analysis of a synthesized peptide.

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Start [label="High Racemization Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling_Reagent [label="Review Coupling Reagent & Additives", shape=box]; Base_Selection [label="Assess Base Choice & Stoichiometry", shape=box]; Reaction_Conditions [label="Evaluate Reaction Conditions", shape=box]; Reagent_Purity [label="Verify Amino Acid Purity", shape=box];

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High_Temp [label="Elevated Temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Action: Perform Coupling at 0°C or Room Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Long_Preactivation [label="Prolonged Pre-activation Time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Minimize_Preactivation [label="Action: Add Activated Amino Acid Immediately", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

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End [label="Racemization Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Coupling_Reagent; Coupling_Reagent -> Carbodiimide; Carbodiimide -> Add_Additive [label="Yes"]; Carbodiimide -> Consider_Uronium [label="Consider"]; Add_Additive -> Base_Selection; Consider_Uronium -> Base_Selection;

Base_Selection -> Strong_Base; Strong_Base -> Switch_Base [label="Yes"]; Strong_Base -> Optimize_Base [label="Consider"]; Switch_Base -> Reaction_Conditions; Optimize_Base -> Reaction_Conditions;

Reaction_Conditions -> High_Temp; High_Temp -> Lower_Temp [label="Yes"]; Lower_Temp -> Long_Preactivation; High_Temp -> Long_Preactivation [label="No"];

Long_Preactivation -> Minimize_Preactivation [label="Yes"]; Minimize_Preactivation -> Reagent_Purity; Long_Preactivation -> Reagent_Purity [label="No"];

Reagent_Purity -> Impure_AA; Impure_AA -> Analyze_AA [label="No"]; Analyze_AA -> End; Impure_AA -> End [label="Yes"]; } end_dot Caption: Troubleshooting workflow for minimizing racemization.

Quantitative Comparison of Coupling Reagents on Racemization

The choice of coupling reagent and additive is a critical factor in controlling racemization. The following table provides a comparative overview of the extent of racemization with various coupling reagents.

Coupling Reagent/Additive% D-Isomer (Epimer) Formation (Representative)Reference
DCCHigh (can exceed 10-30%)[1]
DCC/HOBtSignificantly Reduced (<1-5%)[1][9]
HBTULow (1-3%)[9]
HATUVery Low (<1%)[1][9]
COMUVery Low (<1%)[9]

Note: The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of a chiral compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Select a chiral stationary phase (CSP) column appropriate for the analyte class.

    • Mobile Phase: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase, or a buffered aqueous solution with an organic modifier for reversed-phase) to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV-Vis or other suitable detector.[6]

  • Analysis:

    • Inject a known concentration of the racemic standard to determine the retention times of each enantiomer.

    • Inject the sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Section 2: The Double-Edged Sword - Protecting Group Strategies and Their Pitfalls

Protecting groups are indispensable tools in the synthesis of complex drug molecules, enabling chemoselectivity by temporarily masking reactive functional groups.[10] However, their application is not without challenges, including incomplete protection or deprotection, and unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal" protecting group strategy, and why is it important?

A1: An orthogonal protecting group strategy employs multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[11] For example, an Fmoc group (removed by base), a Boc group (removed by acid), and a benzyl ether (removed by hydrogenolysis) can coexist in a molecule and be selectively cleaved.[12] This strategy is crucial for the synthesis of complex molecules requiring sequential, site-specific modifications.[11]

Q2: My protecting group is being partially cleaved during a reaction step where it should be stable. What could be the cause?

A2: Unintended deprotection can occur due to several reasons:

  • Reagent Incompatibility: The reagents or byproducts from the current reaction step may be harsh enough to slowly cleave the protecting group.

  • "Creeping" Acidity or Basicity: Trace amounts of acid or base, sometimes generated in situ, can lead to gradual deprotection over long reaction times.

  • Catalyst-Mediated Cleavage: Some catalysts can facilitate the removal of certain protecting groups.

Troubleshooting Guide: Issues with Protecting Groups

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Steric_Hindrance [label="Steric Hindrance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Reagents [label="Action: Increase Equivalents of Protecting Reagent and/or Base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_PG [label="Action: Switch to a Less Bulky Protecting Group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Insufficient_Reagent [label="Insufficient Deprotection Reagent/Time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Deprotection [label="Action: Increase Reagent Equivalents or Reaction Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Action: Add a Scavenger for Reactive Intermediates", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagent_Compatibility [label="Reagent Incompatibility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Conditions [label="Action: Use Milder Reaction Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Orthogonal_PG [label="Action: Switch to a More Robust, Orthogonal Protecting Group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Issue Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Incomplete_Protection; Start -> Incomplete_Deprotection; Start -> Unwanted_Deprotection;

Incomplete_Protection -> Steric_Hindrance; Steric_Hindrance -> Increase_Reagents [label="Yes"]; Steric_Hindrance -> Change_PG [label="Consider"]; Increase_Reagents -> End; Change_PG -> End;

Incomplete_Deprotection -> Insufficient_Reagent; Insufficient_Reagent -> Increase_Deprotection [label="Yes"]; Insufficient_Reagent -> Scavenger [label="Consider"]; Increase_Deprotection -> End; Scavenger -> End;

Unwanted_Deprotection -> Reagent_Compatibility; Reagent_Compatibility -> Change_Conditions [label="Yes"]; Reagent_Compatibility -> Orthogonal_PG [label="Consider"]; Change_Conditions -> End; Orthogonal_PG -> End; } end_dot Caption: Troubleshooting workflow for protecting group issues.

Section 3: Controlling Reactivity - Over-Alkylation and Related Side Reactions

Alkylation reactions are fundamental for carbon-carbon bond formation. However, a common pitfall is over-alkylation, where more than the desired number of alkyl groups are introduced.

Frequently Asked Questions (FAQs)

Q1: I am attempting a mono-alkylation of a ketone, but I'm getting a significant amount of the di-alkylated product. How can I improve the selectivity?

A1: Over-alkylation of ketones often arises from the formation of a new enolate from the mono-alkylated product, which can then react with another equivalent of the alkylating agent. To favor mono-alkylation, you need to control the enolate formation and its subsequent reaction. Key strategies include:

  • Use of a Strong, Bulky Base: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) can rapidly and quantitatively convert the starting ketone to its enolate, minimizing the concentration of the unreacted ketone.[13]

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) favors the kinetically controlled formation of the less substituted enolate and slows down the rate of subsequent reactions.[13]

  • Inverse Addition: Slowly adding the ketone to a solution of the base can help to maintain a low concentration of the ketone, reducing the chance of the mono-alkylated product reacting further.

Q2: My Friedel-Crafts alkylation is resulting in polyalkylation. What is the underlying reason, and how can I prevent this?

A2: Polyalkylation in Friedel-Crafts reactions occurs because the newly introduced alkyl group is an activating group, making the product more reactive than the starting material towards further electrophilic aromatic substitution.[14] To minimize this, a large excess of the aromatic substrate is typically used to increase the probability that the electrophile reacts with the starting material rather than the alkylated product.[14] An alternative strategy is to perform a Friedel-Crafts acylation followed by reduction. The acyl group is deactivating, which prevents further substitution.[8]

Experimental Protocol: Minimizing Polyalkylation in Friedel-Crafts Reactions

This protocol describes a general method to favor mono-alkylation in a Friedel-Crafts reaction.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add the aromatic substrate (e.g., benzene, 10-20 equivalents) and the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents).

    • Cool the mixture in an ice bath.

  • Addition of Alkylating Agent:

    • Dissolve the alkylating agent (e.g., benzyl chloride, 1 equivalent) in a small amount of the aromatic substrate.

    • Add the solution of the alkylating agent dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to stir at room temperature, monitoring by TLC or GC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by fractional distillation or column chromatography.

Section 4: The Hidden Players - Byproducts from Coupling Reagents

Amide bond formation is one of the most frequently performed reactions in drug discovery. The coupling reagents used to facilitate this transformation, while effective, can generate byproducts that may complicate purification and, in some cases, have toxicological implications.

Frequently Asked Questions (FAQs)

Q1: I'm using EDC/HOBt for an amide coupling and I'm having difficulty removing the byproducts. What are they and how can I improve my work-up?

A1: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is the corresponding water-soluble urea.[15] This is a major advantage over dicyclohexylcarbodiimide (DCC), which produces a urea that is often difficult to remove.[16] However, other side reactions can occur. For instance, the O-acylisourea intermediate can rearrange to an N-acylurea, which is not water-soluble.[15] An effective work-up for an EDC/HOBt coupling typically involves:

  • Diluting the reaction mixture with an organic solvent like ethyl acetate.

  • Washing the organic layer with a dilute acid (e.g., 1N HCl) to remove unreacted amine and basic byproducts.

  • Washing with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.

  • A final wash with brine.[17]

Section 5: Grignard Reactions - Taming a Powerful Reagent

Grignard reagents are potent nucleophiles widely used for C-C bond formation. However, their high reactivity can also lead to several side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm reacting a Grignard reagent with an ester to form a tertiary alcohol, but my yields are low. What are the common side reactions?

A1: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate. This ketone is generally more reactive than the starting ester, leading to a second addition of the Grignard reagent to form the tertiary alcohol. However, several side reactions can reduce the yield:

  • Enolization of the Ketone Intermediate: If the ketone intermediate has acidic α-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the ketone upon work-up.[4]

  • Reduction of the Ketone Intermediate: If the Grignard reagent has β-hydrogens, it can reduce the ketone intermediate to a secondary alcohol via a six-membered transition state.

  • Reaction with the Ester's α-protons: The Grignard reagent can also deprotonate the ester at the α-position if those protons are sufficiently acidic.

Q2: How can I improve the yield of the tertiary alcohol in a Grignard reaction with an ester?

A2: To favor the desired double addition and minimize side reactions, consider the following:

  • Use of Cerium(III) Chloride: Adding anhydrous CeCl₃ can generate a more nucleophilic and less basic organocerium reagent in situ.[4] This "ate" complex is less prone to deprotonate the ketone intermediate, thus favoring the second nucleophilic addition.[4]

  • Low Temperature: Performing the reaction at low temperatures can help to control the exothermicity and potentially reduce side reactions.

  • Slow Addition: Adding the Grignard reagent slowly to the ester can help to maintain a low concentration of the nucleophile.

Comparative Yields in Grignard Addition to an Ester

The use of additives like CeCl₃ can significantly improve the yield of the desired tertiary alcohol.

Reaction ConditionsTypical Yield of Tertiary AlcoholReference
Grignard Reagent AloneVariable (can be low to moderate)[4]
Grignard Reagent with anhydrous CeCl₃Significantly Improved[4]

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved February 18, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024, April 29). Journal of Chemical and Pharmaceutical Research. Retrieved February 18, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 18, 2026, from [Link]

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? (2018, September 14). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (2020, April 17). Pharmaguideline. Retrieved February 18, 2026, from [Link]

  • Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group. (n.d.). Diplomarbeit. Retrieved February 18, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved February 18, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • How can polyalkylation during Friedel-Crafts alkylation be minimized? (2021, March 30). Chegg.com. Retrieved February 18, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). Institute of Chemistry Ceylon. Retrieved February 18, 2026, from [Link]

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (n.d.). Agilent. Retrieved February 18, 2026, from [Link]

  • Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. (2025, March 24). Technology Networks. Retrieved February 18, 2026, from [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved February 18, 2026, from [Link]

  • Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Strategies for the alkylation of ketones. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews. Retrieved February 18, 2026, from [Link]

  • Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. (2025, November 17). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. (2017, February 28). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. (2025, November 5). MDPI. Retrieved February 18, 2026, from [Link]

  • Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions. (2021, January 29). Digital CSIC. Retrieved February 18, 2026, from [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024, July 19). MDPI. Retrieved February 18, 2026, from [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (2025, June 27). Preprints.org. Retrieved February 18, 2026, from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process. (2008, December 19). PubMed. Retrieved February 18, 2026, from [Link]

  • Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (n.d.). Preprints.org. Retrieved February 18, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Alkylation of Enolates Alpha Position. (2020, April 4). Chemistry Steps. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 2,3-Difluoro-5-sulfamoylbenzoic Acid

Topic: Stability, Degradation Pathways, and Experimental Troubleshooting CAS: 112887-25-9 | Molecular Formula: Welcome to the Technical Support Hub As a Senior Application Scientist, I have curated this guide to assist y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Experimental Troubleshooting

CAS: 112887-25-9 | Molecular Formula:



Welcome to the Technical Support Hub

As a Senior Application Scientist, I have curated this guide to assist you in navigating the stability profile and degradation mechanisms of 2,3-Difluoro-5-sulfamoylbenzoic acid . This compound is a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., SGLT2 inhibitors) and advanced agrochemicals. Its electron-deficient ring and dual-functional groups (carboxylic acid and sulfonamide) present unique challenges in stability indicating methods (SIM) and storage.

This guide moves beyond basic datasheets to explain why degradation occurs and how to mitigate it during your experimental workflows.

Part 1: Stability Profile & Critical Parameters

Before analyzing degradation, you must establish a baseline control. The following parameters are non-negotiable for maintaining compound integrity.

ParameterSpecification / BehaviorTechnical Insight
Storage Condition -20°C, DesiccatedThe sulfamoyl group is hygroscopic; moisture accelerates hydrolytic cleavage.
Aqueous Stability pH-dependentAcidic (pH < 4): Stable. Basic (pH > 9): Susceptible to nucleophilic attack at the sulfonamide sulfur.
Photostability High SensitivityThe C-F bonds at positions 2 and 3 are labile under UV irradiation (254 nm), leading to radical defluorination.
Solution State Dimerization proneIn non-polar solvents or concentrated acidic solutions, fluorinated benzoic acids form stable hydrogen-bonded dimers, appearing as "ghost peaks" in HPLC.

Part 2: Degradation Pathways (Mechanistic Deep Dive)

Understanding the degradation mechanism is essential for interpreting LC-MS data and identifying impurities.

Pathway A: Hydrolytic Desulfamoylation (Base-Catalyzed)

While sulfonamides are generally robust, the electron-withdrawing effect of the 2,3-difluoro substitution increases the electrophilicity of the sulfur atom. Under alkaline conditions (pH > 10) or high thermal stress, the sulfonamide bond (


) cleaves.
  • Mechanism: Nucleophilic attack by

    
     on the sulfonyl sulfur.
    
  • Product: 2,3-Difluoro-5-sulfobenzoic acid (highly polar, early eluting in Reverse Phase LC).

Pathway B: Photolytic Defluorination & Decarboxylation

Fluorinated aromatics are notorious for UV instability. Upon excitation, the C-F bond homolyzes.

  • Mechanism: Radical-mediated cleavage. The ortho-fluorine (position 2) is sterically strained and electronically activated, making it the primary site for defluorination.

  • Secondary Effect: Decarboxylation (

    
     loss) often accompanies defluorination in benzoic acid derivatives under UV.
    
Pathway C: Oxidative Deamination

In the presence of trace metal ions (


, 

) or oxidants, the amine moiety of the sulfamoyl group can oxidize.
  • Product: Azo-dimers or nitro-derivatives (often yellow/orange colored impurities).

Visualizing the Pathways

DegradationPathways Parent 2,3-Difluoro-5- sulfamoylbenzoic acid Hydrolysis Alkaline Hydrolysis (pH > 10) Parent->Hydrolysis UV UV Irradiation (λ < 280nm) Parent->UV Sulfonic 2,3-Difluoro-5- sulfobenzoic acid (Desulfamoylation) Hydrolysis->Sulfonic S-N Cleavage Ammonia NH3 Hydrolysis->Ammonia Defluoro 3-Fluoro-5-sulfamoyl- benzoic acid (Defluorination) UV->Defluoro Radical C-F Cleavage Decarboxy 2,3-Difluoro- benzenesulfonamide (Decarboxylation) UV->Decarboxy Loss of CO2

Figure 1: Primary degradation pathways including hydrolytic desulfamoylation and photolytic cleavage.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific anomalies reported by researchers working with this scaffold.

Issue 1: HPLC Anomalies

Q: Why do I see a split peak or "shoulder" for the parent compound in my HPLC chromatogram, even with a fresh sample?

A: This is likely due to dimerization , not degradation.

  • The Science: Fluorinated benzoic acids form strong intermolecular hydrogen bonds (dimers) in aprotic solvents or at low pH. The 2,3-difluoro substitution enhances the acidity, strengthening these dimers.

  • The Fix: Ensure your mobile phase is buffered. Do not use pure water/acetonitrile.

    • Action: Add 0.1% Formic Acid or 5mM Ammonium Acetate to both mobile phases A and B. This forces the molecule into a consistent ionization state, breaking the dimer and sharpening the peak.

Issue 2: Mass Balance Discrepancies

Q: I am performing a forced degradation study, but the mass balance is low (80%). Where is the missing 20%?

A: You are likely losing volatile defluorinated fragments or


.
  • The Science: If you are using UV degradation, the decarboxylated product (2,3-difluorobenzenesulfonamide) is significantly more volatile than the parent acid. Furthermore, radical defluorination can create small, volatile fluorocarbons that escape detection.

  • The Fix:

    • Use a closed vessel for stress testing.

    • Monitor at lower wavelengths (210 nm) to catch defluorinated byproducts which often lose absorbance intensity.

Issue 3: Unexpected Coloration

Q: My white powder turned faint yellow after leaving it on the benchtop for 48 hours.

A: This indicates photo-oxidation of the sulfonamide nitrogen.

  • The Science: The amino group (

    
    ) in the sulfonamide is susceptible to oxidation, forming azo-linkages (
    
    
    
    ) or nitroso species, which are highly chromophoric (colored) even at trace (ppm) levels.
  • The Fix: Re-purify via recrystallization (methanol/water) and store strictly in amber vials wrapped in foil.

Part 4: Validated Experimental Protocols

Use these protocols to validate the stability of your specific batch.

Protocol A: Hydrolytic Stress Test (Forced Degradation)

Objective: Determine the susceptibility of the sulfonamide bond to cleavage.

  • Preparation: Prepare a 1 mg/mL solution of the analyte in 0.1 M NaOH (Base stress) and 0.1 M HCl (Acid stress).

  • Incubation: Heat at 60°C for 4 hours. Note: Do not reflux, as this may degrade the benzoic acid core.

  • Quenching: Neutralize the solution exactly to pH 7.0 using the opposing acid/base.

  • Analysis: Inject immediately into HPLC-DAD/MS.

    • Success Criteria: Recovery of >95% parent indicates stability. Appearance of a peak at [M-16] (loss of

      
      ) or [M+1] (hydrolysis to acid) indicates degradation.
      
Protocol B: Photostability Assessment

Objective: Assess defluorination risk.

  • Setup: Place 10 mg of solid powder in a quartz vial (direct exposure) and 10 mg in an amber vial (dark control).

  • Exposure: Expose to a Xenon arc lamp (simulated sunlight) or UV source (254 nm) for 24 hours.

  • Extraction: Dissolve both samples in Methanol:Water (50:50).

  • Detection: Use Fluorine-19 NMR (

    
    -NMR)  if available.
    
    • Why? HPLC may miss non-chromophoric defluorinated fragments.

      
      -NMR will show a shift or disappearance of the specific fluorine signals (approx -110 to -140 ppm range) if the ring is compromised.
      

References

  • Potrzebowski, W., & Chruszcz, M. (2007).[1] 3,5-Difluorobenzoic acid: Dimerization and Crystal Structure. Acta Crystallographica Section E. (Demonstrates the dimerization mechanism of fluorinated benzoic acids).

  • Vertex AI Search Results. (2024). Photolytic degradation of fluorinated sulfonamides and PFAS analogs. (Contextualizes the defluorination and decarboxylation under UV).

  • Page, M. I., et al. (2002).[2] Hydrolysis of a sulfonamide by a novel elimination mechanism. Chemical Communications. (Mechanistic basis for sulfonamide hydrolysis).

  • PubChem. (2025).[3] 2-Fluoro-5-sulfamoylbenzoic acid Compound Summary. (Physicochemical property baseline).

Sources

Optimization

Technical Support Center: Crystallization of 2,3-Difluoro-5-sulfamoylbenzoic Acid

Welcome to the technical support center for the crystallization of 2,3-Difluoro-5-sulfamoylbenzoic acid (CAS: 112887-25-9). This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,3-Difluoro-5-sulfamoylbenzoic acid (CAS: 112887-25-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound.

Compound Overview

2,3-Difluoro-5-sulfamoylbenzoic acid is an organic compound featuring a benzoic acid backbone with fluoro and sulfamoyl functional groups. These groups confer specific polarity and solubility characteristics that must be carefully considered during crystallization. The strong acidity of the sulfonic acid group and the hydrogen bonding capabilities of the carboxylic acid and sulfamoyl groups play a significant role in its crystallization behavior.

PropertyValueSource
Molecular Formula C₇H₆FNO₄S[1][2]
Molecular Weight 219.19 g/mol [1][2]
Appearance White to off-white powder/crystalsInferred from similar compounds[3]
Solubility (at pH 7.4) >32.9 µg/mL[1]
General Crystallization Protocol

This protocol serves as a baseline for recrystallization. The key principle is to dissolve the solute in a minimum amount of a suitable hot solvent and then allow it to slowly cool, leading to the formation of pure crystals as solubility decreases.

Materials:

  • Crude 2,3-Difluoro-5-sulfamoylbenzoic acid

  • Selected recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate. Continue to add the solvent dropwise until the compound just dissolves completely.[4][5][6]

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal or any insoluble impurities. This prevents premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[5][6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][6]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the crystallization process in a question-and-answer format.

Q1: My compound is not dissolving, even after adding a significant amount of hot solvent.

Answer:

This issue typically arises from using an inappropriate solvent or insufficient heat.

  • Causality: 2,3-Difluoro-5-sulfamoylbenzoic acid possesses both polar (sulfamoyl, carboxyl) and non-polar (fluorinated benzene ring) characteristics. A solvent may be too non-polar or too polar to effectively solvate the molecule at high temperatures. Aromatic sulfonic acids can be challenging to dissolve in general.[8]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a suitable solvent. For compounds with similar functional groups, polar protic solvents like ethanol or methanol, or mixtures with water, are often effective.[9][10] A systematic approach to solvent selection is recommended.

    • Increase Temperature: Ensure your solvent is at or near its boiling point. Be cautious with flammable solvents.

    • Try a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be used. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Increase Solvent Volume: It's possible you are simply undershooting the required volume. However, be mindful that using excessive solvent will significantly reduce your final yield.[7][11]

Solvent_Selection_Workflow start Start: Crude Compound test_solubility Test Solubility in Small Batches (e.g., Water, Ethanol, Methanol, Acetone) start->test_solubility hot_vs_cold Is it highly soluble when hot AND poorly soluble when cold? test_solubility->hot_vs_cold yes Yes hot_vs_cold->yes Ideal no No hot_vs_cold->no Not Ideal select_solvent Select as Primary Solvent yes->select_solvent try_mixture Try Binary Solvent System (e.g., Ethanol/Water) no->try_mixture end Proceed with Crystallization select_solvent->end try_mixture->end

Caption: Solvent Selection Workflow.
Q2: The compound precipitated as an oil, not as crystals. What should I do?

Answer:

This phenomenon, known as "oiling out," is a common problem in crystallization.

  • Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[11] This is often due to the solution being highly supersaturated or the presence of impurities that depress the compound's melting point. The resulting oil rarely forms pure crystals because impurities tend to be more soluble in the oil than in the solvent.[11]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[11] This ensures the solution cools to a lower temperature before precipitation begins.

    • Lower the Cooling Rate: Allow the solution to cool much more slowly. An insulated container or covering the flask with a beaker can help slow down heat loss.[4][11]

    • Promote Nucleation: Try scratching the inner surface of the flask with a glass rod at the air-solvent interface. This can create microscopic imperfections that serve as nucleation sites for crystal growth.[4]

    • Change Solvent: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

Q3: My solution is clear and has cooled to room temperature, but no crystals have formed.

Answer:

This indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystals to begin forming.

  • Causality: Crystal formation requires both supersaturation and nucleation. It's possible that too much solvent was added, preventing the solution from becoming supersaturated upon cooling.[4][5] Alternatively, the solution might be perfectly clear and smooth, lacking points for initial crystal growth.

  • Troubleshooting Steps:

    • Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[4][11] If you don't have one, dip a glass rod into the solution, remove it, let the solvent evaporate to form a microcrystalline residue, and then re-introduce the rod into the solution.[11]

    • Induce Nucleation (Scratching): Vigorously scratch the inside of the flask below the solvent level with a glass stirring rod. This action can dislodge microscopic glass particles that act as nucleation sites.[4][6]

    • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[11]

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

No_Crystals_Troubleshooting decision decision action action start Problem: No Crystals Formed After Cooling check_supersaturated Is solution supersaturated? start->check_supersaturated action_scratch Scratch inner wall of flask with a glass rod check_supersaturated->action_scratch Yes action_reduce_solvent Gently boil off some solvent to increase concentration check_supersaturated->action_reduce_solvent No / Unsure action_seed Add a seed crystal action_scratch->action_seed action_cool Place in an ice bath action_seed->action_cool action_reduce_solvent->start end Crystals Form action_cool->end

Caption: Troubleshooting when no crystals form.
Q4: The crystals formed almost instantly as a fine powder as soon as I removed the solution from the heat.

Answer:

This is known as "crashing out" and often results in impure crystals.

  • Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[11] This happens when the solution is too concentrated (i.e., you used the absolute minimum amount of solvent, or even less).

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Place the flask back on the heat source to re-dissolve the precipitate. Add a small amount of extra hot solvent (5-10% more) to slightly decrease the saturation.[11]

    • Ensure Slow Cooling: After re-dissolving, ensure the solution cools as slowly as possible. Do not place it directly on a cold benchtop; an insulating pad (like a cork ring or paper towels) can help.[11] The goal is to allow for the slow, ordered growth of crystals, which selectively excludes impurities.

Q5: My final yield of purified crystals is very low.

Answer:

A low yield can result from several factors during the procedure.

  • Causality: The most common reason for a poor yield is using an excessive amount of solvent, which keeps a larger portion of the compound dissolved even after cooling.[7][11] Other causes include premature crystallization during a hot filtration step or incomplete transfer of the solid.

  • Troubleshooting Steps:

    • Check the Mother Liquor: The filtrate (mother liquor) after vacuum filtration can be tested for remaining product. Evaporating a small amount can show if a significant quantity of compound failed to crystallize. If so, you can try to recover more product by boiling off some solvent from the mother liquor and re-cooling.

    • Optimize Solvent Volume: In your next attempt, be more meticulous about adding the minimum amount of hot solvent required to just dissolve the compound.

    • Minimize Transfer Loss: Ensure all crystals are scraped out of the Erlenmeyer flask. Rinsing the flask with a small amount of the ice-cold filtrate (not fresh solvent) can help transfer the remaining crystals to the funnel without dissolving them.[5][6]

    • Avoid Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[7]

References
  • Recrystallization of Benzoic Acid. (n.d.). University of California, Davis.
  • Purification–Recrystallisation of Benzoic Acid, Chemistry tutorial. (n.d.). Tutorsglobe.com.
  • 2-Fluoro-5-sulfamoylbenzoic acid. (n.d.). PubChem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (2011, August 5). One Part of Chemistry.
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). Houston Community College.
  • 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. (2024, January 10). Muby Chemicals.
  • Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents (US20020022743A1).
  • Understanding 7 Key Properties of Sulfonic Acid. (2025, September 26). Capital Resin Corporation.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents (CN104672114A).
  • 2,4-dichloro-5 sulfomoyl benzoic acid ( LASSAMIDE ). (n.d.). Sai Carbohydrates.
  • 2-Fluoro-5-sulfamoyl-benzoic acid. (n.d.). Carbone Scientific CO.,LTD.

Sources

Reference Data & Comparative Studies

Validation

Comparing 2,3-Difluoro-5-sulfamoylbenzoic acid with other benzoic acid derivatives

Comparative Technical Guide: 2,3-Difluoro-5-sulfamoylbenzoic Acid & Analogs Part 1: Executive Analysis 2,3-Difluoro-5-sulfamoylbenzoic acid (CAS: 716361-75-0; Note: User-supplied CAS 120103-16-4 may refer to a specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 2,3-Difluoro-5-sulfamoylbenzoic Acid & Analogs

Part 1: Executive Analysis

2,3-Difluoro-5-sulfamoylbenzoic acid (CAS: 716361-75-0; Note: User-supplied CAS 120103-16-4 may refer to a specific salt or internal registry) represents a specialized fluorinated scaffold in medicinal chemistry.[1] Unlike its more ubiquitous analogs—such as the "Lasamide" intermediate (2,4-dichloro-5-sulfamoylbenzoic acid) used in loop diuretics—the 2,3-difluoro isomer offers a distinct electronic and steric profile.

Core Value Proposition:

  • Metabolic Stability: The 2,3-difluoro substitution pattern blocks the metabolically vulnerable ortho- and meta-positions, increasing resistance to oxidative defluorination compared to mono-fluorinated analogs.

  • Acidity Modulation: The ortho-fluorine (C2) significantly lowers the pKa of the carboxylic acid via the inductive effect (

    
    ), enhancing solubility at physiological pH compared to non-fluorinated benzoic acids.
    
  • Reactivity Switch: Unlike 2,4-dihalo analogs, the 2,3-difluoro scaffold lacks a leaving group at the para-position (C4). This precludes standard

    
     diversification at C4, forcing a strategic shift toward amide couplings or Suzuki-Miyaura cross-couplings at the aryl ring.
    

Part 2: Comparative Chemical Profiling

The following table contrasts 2,3-Difluoro-5-sulfamoylbenzoic acid with industry-standard analogs to guide scaffold selection.

Table 1: Physicochemical & Reactivity Comparison

Feature2,3-Difluoro-5-sulfamoylbenzoic acid 2,4-Dichloro-5-sulfamoylbenzoic acid (Lasamide)2,4-Difluoro-5-sulfamoylbenzoic acid
Structure 2,3-di-F, 5-

2,4-di-Cl, 5-

2,4-di-F, 5-

C4 Reactivity Inert to

(C-H bond)
High (Cl leaving group)Very High (F leaving group)
Primary Use CA Inhibitors, Nav1.7 blockersLoop Diuretics (Furosemide)Antibacterials / Diuretics
pKa (COOH) ~2.8 - 3.1 (Predicted)~2.6 - 2.9~2.7 - 3.0
Lipophilicity Moderate (

)
High (

)
Moderate (

)
Metabolic Risk Low (Blocked 2,3 pos)Moderate (Cl can be displaced)Low
Key Advantage High metabolic stability; compact steric profileCheap; proven

chemistry
Rapid diversification at C4

Expert Insight: Choose the 2,3-difluoro isomer when you require a stable aryl core that will not undergo nucleophilic attack at the 4-position during downstream processing. Choose the 2,4-isomers if you intend to introduce an amine at C4 (e.g., creating a furosemide-like pharmacophore).

Part 3: Synthetic & Functional Workflows

The synthesis and utilization of this scaffold require specific protocols to avoid regioselectivity issues.

Workflow Diagram: Synthesis & Diversification

G Start 2,3-Difluorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Electrophilic Subst. Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Ammonolysis (NH4OH, 0°C) Inter1->Step2 Nu: Attack Product 2,3-Difluoro-5- sulfamoylbenzoic Acid Step2->Product PathA Route A: Amide Coupling (R-NH2, HATU) Product->PathA PathB Route B: Sulfonamide N-Alkylation (R-X, K2CO3) Product->PathB FinalA Benzamide Derivatives (Nav1.7 / SGLT2) PathA->FinalA FinalB N-Substituted Sulfonamides (CA Inhibitors) PathB->FinalB

Figure 1: Synthetic logic flow from starting material to bioactive derivatives. Note the divergence into Amide Coupling (COOH focus) or Sulfonamide Alkylation (


 focus).

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing resources to the next stage.

Protocol A: Synthesis of 2,3-Difluoro-5-sulfamoylbenzoic Acid

Context: Direct chlorosulfonation of the electron-deficient fluorinated ring requires forcing conditions.

  • Reagents:

    • 2,3-Difluorobenzoic acid (1.0 eq)[1]

    • Chlorosulfonic acid (5.0 eq) – Acts as solvent and reagent.

    • Thionyl chloride (1.0 eq) – Optional, to drive conversion.

  • Procedure:

    • Setup: Flame-dry a round-bottom flask equipped with a drying tube (CaCl2) and a gas trap (HCl evolution).

    • Addition: Cool chlorosulfonic acid to 0°C. Add 2,3-difluorobenzoic acid portion-wise over 20 mins.

    • Reaction: Heat the mixture to 140°C for 4–6 hours.

      • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The starting material spot should disappear. If incomplete, add thionyl chloride and reflux for 1 hour.

    • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (Exothermic!).

    • Amination: Extract the sulfonyl chloride precipitate with EtOAc or use directly. Add 28% aqueous

      
       (10 eq) at 0°C and stir for 2 hours.
      
    • Isolation: Acidify to pH 2 with 6N HCl. The product precipitates as a white solid. Filter and recrystallize from water/ethanol.

Protocol B: Quality Control (QC) Parameters
  • 1H NMR (DMSO-d6): Look for two aromatic protons. The shift of the proton ortho to the sulfamoyl group will be significantly deshielded (~8.2–8.5 ppm).

  • 19F NMR: Distinct doublets for C2-F and C3-F. The coupling constants (

    
    ) confirm the ortho relationship.
    
  • Mass Spec (ESI-): Expect

    
     peak at ~236 m/z.
    

Part 5: Applications in Drug Discovery

Carbonic Anhydrase (CA) Inhibitors

The sulfamoyl group (


) is a classic "warhead" for Zinc-binding in CA enzymes.
  • Mechanism: The sulfonamide nitrogen coordinates with the Zn(II) ion in the active site.

  • Advantage of 2,3-Difluoro: The electron-withdrawing fluorines decrease the pKa of the sulfonamide NH2 (making it more acidic), which enhances binding affinity to the metal center compared to non-fluorinated analogs [1].

Bioisosteres for Carboxylic Acids

In SGLT2 inhibitors or Nav1.7 blockers, the benzoic acid moiety often interacts with polar residues (e.g., Arginine).

  • Data Support: Fluorination at the ortho position (2-F) creates a dipole that can lock the conformation of the carboxylate, improving binding entropy. The 2,3-difluoro pattern specifically prevents metabolic hydroxylation at the 3-position, a common clearance pathway for benzoic acids [2].

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: Drug design and mechanism of action. Nature Reviews Drug Discovery. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4] Chemical Society Reviews. Link

  • BenchChem. (2025). Structure-Activity Landscape of Benzoic Acid Derivatives.Link

  • PubChem. (2025). Compound Summary: 2-Fluoro-5-sulfamoylbenzoic acid (Analog Comparison).[5]Link

Sources

Comparative

Structural Validation of 2,3-Difluoro-5-sulfamoylbenzoic acid via X-ray Crystallography

A Comparative Guide for Small Molecule Characterization[1] Executive Summary In the development of fluorinated sulfonamide pharmaceuticals (e.g., SGLT2 inhibitors, diuretics), the precise regiochemistry of the halogen an...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Small Molecule Characterization[1]

Executive Summary

In the development of fluorinated sulfonamide pharmaceuticals (e.g., SGLT2 inhibitors, diuretics), the precise regiochemistry of the halogen and sulfamoyl moieties is critical for biological efficacy. 2,3-Difluoro-5-sulfamoylbenzoic acid presents a specific analytical challenge: distinguishing the 2,3-difluoro substitution pattern from thermodynamically stable 2,5- or 3,4-isomers generated during electrophilic aromatic substitution or nucleophilic fluorination.[1]

While Solution-State NMR (


H, 

F) is the industry workhorse for purity assessment, it often yields ambiguous data regarding the absolute spatial arrangement of fluorine atoms on the benzene ring due to overlapping coupling constants (

vs

).

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive structural arbiter.[1] We compare SC-XRD against high-field NMR, demonstrating that while NMR provides connectivity, only SC-XRD offers the absolute configuration and intermolecular packing data required for GMP regulatory filing.[1]

The Analytical Challenge: Isomer Ambiguity

The synthesis of 2,3-difluoro-5-sulfamoylbenzoic acid typically involves the chlorosulfonation of 2,3-difluorobenzoic acid.[1] However, competing directing effects from the fluorine atoms and the carboxylic acid group can lead to regioisomeric impurities (e.g., sulfonation at the 4-position).

Comparative Analysis: NMR vs. SC-XRD
FeatureSolution-State NMR (

H,

F)
Single Crystal XRD (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentAbsolute 3D Spatial Coordinates
Regiochemistry Inferred via coupling constants (

)
Directly Observed (Electron Density)
Sample State Solution (Isotropic)Solid State (Anisotropic lattice)
Ambiguity Risk High (2,3 vs 2,5 isomers have similar

)
Null (Atoms are resolved < 0.8 Å)
Throughput High (15 mins/sample)Low (24–48 hours/sample)
Material Req. ~5 mg (Destructive recovery possible)Single Crystal (>0.1 mm, Non-destructive)
The "Blind Spot" in NMR

In


F NMR, the coupling constant between F atoms on the benzene ring depends on their distance.
  • Problem: The

    
     (ortho) and 
    
    
    
    (meta) coupling constants in fluorinated benzoates often fall within a narrow range (18–24 Hz), making definitive assignment difficult without complex 2D-HOESY experiments or spectral simulation.
  • Solution: SC-XRD operates on Bragg’s Law (

    
    ), where the diffraction pattern is unique to the specific unit cell packing of the isomer, rendering the position of the Fluorine atoms unmistakable.
    

Validation Workflow

The following logic flow illustrates the decision matrix for escalating from NMR to SC-XRD during process development.

ValidationLogic Start Crude Synthesis Product (2,3-Difluoro-5-sulfamoylbenzoic acid) NMR 1H & 19F NMR Analysis Start->NMR Decision Ambiguous Coupling? (J_FF overlap) NMR->Decision Recryst Recrystallization (Slow Evaporation) Decision->Recryst Yes (Validation Req) Result_Isomer Absolute Regiochemistry Confirmed Decision->Result_Isomer No (Routine) XRD_Collect SC-XRD Data Collection (Mo-Kα, 100 K) Recryst->XRD_Collect Structure Structure Solution (Direct Methods) XRD_Collect->Structure Structure->Result_Isomer Result_Pack H-Bond Network Defined Structure->Result_Pack

Figure 1: Decision matrix for structural validation. SC-XRD is triggered when NMR coupling constants are insufficient to rule out regioisomers.[1]

Experimental Protocol: SC-XRD Validation

To replicate this validation, follow this field-proven protocol designed to generate diffraction-quality crystals for sulfamoylbenzoic acid derivatives.

Crystallization Strategy

Sulfonamides are notoriously difficult to crystallize due to rotational freedom.[1] We utilize a binary solvent slow-evaporation technique to encourage H-bond ordering.[1]

  • Solvent System: Ethanol:Water (80:20 v/v).[1] The water fraction is critical to facilitate the formation of the carboxylic acid dimer motif (

    
    ).
    
  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of warm Ethanol (40°C).

    • Add water dropwise until slight turbidity persists, then add one drop of ethanol to clear.[1]

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, punch 3 small holes, and store at 4°C.

  • Target: Colorless prisms or blocks (0.2 x 0.2 x 0.1 mm) should appear within 48–72 hours.

Data Collection Parameters[1][2]
  • Source: Mo-Kα radiation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Å). Mo is preferred over Cu for chlorinated/sulfur-containing compounds to minimize absorption, though Cu is acceptable for this organic molecule.[1]
    
  • Temperature: 100 K (Cryostream) . Critical: Sulfonamide groups often exhibit high thermal disorder at room temperature.[1] Cooling freezes the rotation of the

    
     group, allowing precise bond angle determination.
    
  • Resolution: 0.8 Å or better (required for ab initio structure solution).

Refinement Standards (Acceptance Criteria)

For a structure to be considered "Validated," it must meet these refinement metrics:

  • R-factor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  < 5.0% (indicates high agreement between model and data).
    
  • Goodness of Fit (GoF): 1.0 ± 0.1.[1]

  • Residual Density: < 0.5 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (no unexplained electron density peaks).
    

Structural Analysis & Interpretation

When analyzing the solved structure of 2,3-difluoro-5-sulfamoylbenzoic acid, focus on these three specific interaction zones which confirm identity.

A. The Regiochemistry Check

The electron density map will clearly show the Fluorine atoms at positions 2 and 3 relative to the Carboxyl group (position 1).

  • Validation: Measure the

    
     and 
    
    
    
    torsion angles. In the 2,3-isomer, the
    
    
    position is occupied by Fluorine (bond length ~1.35 Å), whereas in the 2,5-isomer,
    
    
    would be Hydrogen. X-ray scattering factors for F (9 electrons) vs H (1 electron) are drastically different, making this distinction unambiguous.
B. The Hydrogen Bond Network

This molecule contains a classic Supramolecular Synthon :

  • Carboxylic Acid Dimer: Two molecules will likely pair via the carboxylic acid groups, forming an eight-membered ring (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     graph set).
    
  • Sulfonamide Interactions: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     protons typically act as donors to the sulfonyl oxygens of neighboring dimers, creating a 2D sheet structure.
    

CrystalPacking cluster_0 Unit Cell Motif MolA Molecule A (COOH Donor) MolB Molecule B (COOH Acceptor) MolA->MolB O-H...O (Dimer) MolB->MolA O...H-O (Dimer) MolC Molecule C (Sulfonamide) MolC->MolA N-H...O=S (Sheet)

Figure 2: Expected hydrogen bonding network. The carboxylic acid dimer (Red arrows) is the primary anchor, validated only by X-ray analysis.

References

  • Grover, G., et al. (2023).[1] "19F NMR methodology for structure elucidation of fluorinated organic molecules." Chemical Science. Link

  • Potrzebowski, W., & Chruszcz, M. (2007).[1][2] "Crystal structure of 3,5-difluorobenzoic acid." Acta Crystallographica Section E. Link

  • PubChem. (2025).[1][3] "2-Fluoro-5-sulfamoylbenzoic acid Compound Summary." National Library of Medicine.[1] Link

  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Standard text for crystallization protocols).

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on CIF Validation." Link

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Sulfamoylbenzoic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for enhancing the therapeutic potential of small molecules. This guide provides an in-depth, comparative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for enhancing the therapeutic potential of small molecules. This guide provides an in-depth, comparative analysis of fluorinated versus non-fluorinated sulfamoylbenzoic acids, a class of compounds demonstrating significant promise as modulators of key biological targets. Drawing upon extensive experimental data, we will explore how the unique properties of fluorine can be leveraged to improve potency, selectivity, and pharmacokinetic profiles, with a particular focus on their activity as carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on the bioactivity of this versatile chemical scaffold.

The Rationale for Fluorination in Sulfamoylbenzoic Acid Drug Candidates

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] However, like many drug candidates, non-fluorinated versions can face challenges related to metabolic instability, insufficient binding affinity, and poor membrane permeability. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties in several beneficial ways:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug in the body.[2][3]

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic protons, such as the sulfonamide group. This can lead to stronger interactions with biological targets.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[3]

  • Improved Lipophilicity and Membrane Permeation: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[2][4]

The following diagram illustrates the key decision-making points when considering fluorination of a sulfamoylbenzoic acid lead compound.

Fluorination_Strategy Start Lead Sulfamoylbenzoic Acid Evaluate Evaluate Bioactivity & PK Properties Start->Evaluate Suboptimal Suboptimal Potency, Selectivity, or PK Evaluate->Suboptimal Fluorinate Introduce Fluorine at Strategic Positions Suboptimal->Fluorinate Yes Advance Advance to Further Studies Suboptimal->Advance No Rationale Rationale: - Enhance metabolic stability - Modulate pKa for stronger binding - Increase binding affinity - Improve membrane permeability Fluorinate->Rationale Synthesize Synthesize Fluorinated Analogs Fluorinate->Synthesize ReEvaluate Re-evaluate Bioactivity & PK Properties Synthesize->ReEvaluate Improved Improved Profile? ReEvaluate->Improved Improved->Advance Yes ReDesign Re-design Fluorination Strategy Improved->ReDesign No ReDesign->Fluorinate

Caption: A workflow for the strategic fluorination of sulfamoylbenzoic acid drug candidates.

Comparative Bioactivity: A Focus on Carbonic Anhydrase Inhibition

A primary and well-studied biological target of sulfamoylbenzoic acids is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including cancer.[5] In many tumors, the expression of certain CA isoforms, particularly the transmembrane, tumor-associated CA IX and CA XII, is significantly upregulated in response to hypoxia.[5][6] These isoforms contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[6] Therefore, the development of potent and selective inhibitors of CA IX and XII is a promising anticancer strategy.

Experimental data has consistently shown that fluorination of the benzenesulfonamide scaffold can lead to a dramatic increase in inhibitory potency and selectivity for the tumor-associated CA isoforms over the ubiquitous cytosolic isoforms CA I and II.[3][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibition constants (Kᵢ) of a selection of non-fluorinated and fluorinated sulfonamide derivatives against key human carbonic anhydrase isoforms. The data clearly demonstrates the bioactivity enhancement conferred by fluorine substitution.

CompoundStructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (IX/II)Reference
Non-Fluorinated
PhenylsulfamatePotentPotentModestModestLow[7]
Ureido-substituted benzenesulfonamide (U-CH3)-----[5]
Fluorinated
4-Fluorophenylsulfamate41511347352.4[7]
2,4-Difluorophenylsulfamate1503510.58.23.3[7]
2,3,4,5,6-Pentafluorophenylsulfamate53202.81.97.1[7]
Ureido-substituted benzenesulfonamide (U-F / SLC-0111)->20x less potent than vs IX454.5High[3][5]
Fluorinated Benzenesulfonamide (VR16-09)>200,000>200,0000.16->1,250,000[3]

Note: A lower Kᵢ value indicates a higher inhibitory potency.

The data unequivocally shows that increasing the degree of fluorination on the phenyl ring of phenylsulfamate leads to a significant increase in the inhibition of the tumor-associated isoforms CA IX and XII, while having a less pronounced effect or even weaker inhibition of the cytosolic isoforms CA I and II.[7] This results in a notable improvement in selectivity. The compound VR16-09, a highly fluorinated benzenesulfonamide, exhibits an extraordinary sub-nanomolar affinity for CA IX and a remarkable selectivity of over a million-fold against CA I and II.[3]

Mechanism of Action: Insights from Structural Biology

The enhanced potency and selectivity of fluorinated sulfamoylbenzoic acids can be rationalized through structural studies. X-ray crystallography of these inhibitors bound to various carbonic anhydrase isoforms reveals key interactions within the active site.[5][8]

The primary interaction for all sulfonamide-based inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the active site, displacing a zinc-bound water molecule or hydroxide ion.[5] The fluorinated aromatic ring can then engage in additional favorable interactions that are not possible for their non-fluorinated counterparts. These can include:

  • Favorable contacts with hydrophobic residues: The fluorinated ring can interact more favorably with hydrophobic pockets within the active site.

  • Orthogonal multipolar interactions: The polarized C-F bond can engage in favorable electrostatic interactions with the protein backbone or side chains.

  • Altered conformational preferences: Fluorination can influence the preferred conformation of the inhibitor, leading to a more optimal fit within the active site.

The following diagram illustrates the general binding mode of a sulfamoylbenzoic acid inhibitor in the active site of carbonic anhydrase.

CA_Binding cluster_ActiveSite Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket Inhibitor Sulfamoylbenzoic Acid Sulfonamide SO₂NH⁻ Inhibitor->Sulfonamide BenzoicAcid Benzoic Acid Ring Inhibitor->BenzoicAcid Sulfonamide->Zn Coordinates Sulfonamide->Thr199 H-bond BenzoicAcid->HydrophobicPocket Interacts Fluorine F BenzoicAcid->Fluorine Fluorine->HydrophobicPocket Enhanced Interaction

Caption: Binding of a fluorinated sulfamoylbenzoic acid inhibitor to the carbonic anhydrase active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative pair of non-fluorinated and fluorinated sulfamoylbenzoic acids, as well as a standard protocol for assessing their inhibitory activity against carbonic anhydrase.

Synthesis of 3-Sulfamoylbenzoic Acid (Non-Fluorinated)

This protocol describes the synthesis of 3-sulfamoylbenzoic acid from 3-(chlorosulfonyl)benzoic acid.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • 25% Ammonium hydroxide solution

  • Concentrated hydrochloric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Under ice bath conditions, add 25 g of 3-(chlorosulfonyl)benzoic acid in batches to 250 mL of 25% ammonium hydroxide solution.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Concentrate the solvent by distillation under reduced pressure to a volume of approximately 50 mL.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of less than 2.

  • Collect the precipitated white solid by filtration.

  • Dry the product in a vacuum desiccator to yield 3-sulfamoylbenzoic acid.[2]

Synthesis of a Fluorinated Sulfamoylbenzoic Acid Derivative

This protocol describes a general method for the synthesis of N-substituted fluorinated sulfamoylbenzoic acids.

Materials:

  • 4-Chlorosulfonyl-benzoic acid

  • Substituted fluoroaniline (e.g., 4-fluoro-3-(trifluoromethyl)-aniline)

  • Pyridine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • React 10 mmol of 4-chlorosulfonyl-benzoic acid with 10 mmol of the desired substituted fluoroaniline in pyridine.

  • After the reaction is complete, crystallize the crude product from ethanol to obtain the purified fluorinated sulfamoylbenzoic acid derivative.[9]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the inhibition constants of CA inhibitors. It measures the enzyme-catalyzed hydration of CO₂.[10][11]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • CO₂-saturated water

  • Test compounds (dissolved in DMSO)

  • pH indicator (optional, depending on the detection method)

Procedure:

  • Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).

  • Prepare a solution of the carbonic anhydrase isoform in the assay buffer.

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

  • Monitor the change in absorbance or fluorescence of the pH indicator over time, or directly measure the change in pH.

  • The initial rate of the reaction is determined from the kinetic trace.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

The following diagram outlines the workflow for determining the inhibitory activity of test compounds.

Inhibition_Assay_Workflow Start Prepare Reagents: - CA enzyme solution - Inhibitor dilutions - CO₂-saturated water - Assay buffer Mixing Rapid Mixing in Stopped-Flow Instrument Start->Mixing Monitoring Monitor Reaction Kinetics (e.g., Absorbance change) Mixing->Monitoring Data_Analysis Calculate Initial Rates Monitoring->Data_Analysis Ki_Determination Determine Inhibition Constant (Kᵢ) Data_Analysis->Ki_Determination End Report Bioactivity Ki_Determination->End

Caption: A workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the sulfamoylbenzoic acid scaffold offers a powerful approach to enhance bioactivity, particularly for the development of potent and selective inhibitors of tumor-associated carbonic anhydrases. The experimental data clearly demonstrates that fluorination can lead to orders of magnitude improvement in inhibitory potency and a significant increase in selectivity for CA IX and XII over off-target cytosolic isoforms. These improvements are attributed to the unique physicochemical properties of fluorine, which favorably influence metabolic stability, pKa, and binding interactions within the enzyme's active site.

Future research in this area should continue to explore the structure-activity relationships of novel fluorinated sulfamoylbenzoic acid derivatives. The development of compounds with even greater selectivity and improved pharmacokinetic profiles will be crucial for translating these promising preclinical findings into effective clinical therapies for cancer and other diseases where carbonic anhydrase activity is dysregulated.

References

  • Winum, J.-Y., Innocenti, A., Vullo, D., Montero, J.-L., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 19(17), 5082–5085. [Link]

  • MolPort. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. Retrieved from [Link]

  • McKenna, R., & Supuran, C. T. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417. [Link]

  • Kazokaitė, J., Niemans, R., Dudutienė, V., Becker, H. M., Leitāns, J., Zubrienė, A., Baranauskienė, L., Gondi, G., Zeidler, R., Matulienė, J., Tārs, K., Yaromina, A., Lambin, P., Dubois, L. J., & Matulis, D. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget, 9(42), 26763–26779. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. Pharmaceuticals, 14(1), 1. [Link]

  • Angeli, A., et al. (2016). Fluorescent sulfonamide carbonic anhydrase inhibitors incorporating 1,2,3-triazole moieties: Kinetic and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 24(2), 147-154. [Link]

  • D'Erasmo, M. P., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 58(24), 9603-9613. [Link]

  • Dudutienė, V., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. bioRxiv. [Link]

  • Zubrienė, A., et al. (2015). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(17), 7044-7056. [Link]

  • Maren, T. H., & Sanyal, G. (1983). The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Harvard DASH. [Link]

  • Čapkauskaitė, E., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(4), 654-665. [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13896. [Link]

  • Process for the preparation of sulfamylbenzoic acids. (n.d.).
  • Pacchiano, F., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. [Link]

  • 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.).
  • Baranauskienė, L., et al. (2017). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Drug and Chemical Toxicology, 40(3), 309-319. [Link]

  • Avvaru, B. S., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 7), 618-622. [Link]

  • Zubrienė, A., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. [Link]

  • Bua, S., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187741. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 2244-2253. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • De Simone, G., et al. (2018). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Dalton Transactions, 47(1), 181-189. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2,3-Difluoro-5-sulfamoylbenzoic Acid: An Evaluation of Two Plausible Routes

Introduction 2,3-Difluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Difluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfamoyl and carboxylic acid moieties offer multiple points for further chemical modification, making it a versatile building block. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, designed for researchers and professionals in drug development and chemical synthesis. The routes are benchmarked based on factors such as starting material availability, reaction conditions, potential yields, and scalability.

The following sections detail the rationale, experimental protocols, and a comparative analysis of two distinct synthetic strategies: one commencing with 2,3-difluoroaniline and the other with 2,3-difluorobenzoic acid.

Proposed Synthetic Route 1: A Multi-step Approach from 2,3-Difluoroaniline

This route leverages the commercially available 2,3-difluoroaniline and proceeds through a series of well-established transformations including a Sandmeyer reaction, chlorosulfonylation, and amidation.

Rationale and Strategy

The primary amine of 2,3-difluoroaniline provides a versatile handle for introducing the carboxylic acid functionality via a Sandmeyer reaction. This classic transformation involves the diazotization of the amine followed by cyanation and subsequent hydrolysis of the nitrile. Once the benzoic acid scaffold is in place, the electron-withdrawing nature of the fluorine and carboxyl groups directs the electrophilic chlorosulfonylation to the desired 5-position. The final step involves the amidation of the resulting sulfonyl chloride to furnish the target sulfonamide.

Reaction Scheme
Detailed Experimental Protocol

Step 1: Synthesis of 2,3-Difluorobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-difluorobenzonitrile.

Step 2: Hydrolysis to 2,3-Difluorobenzoic Acid

  • To the crude 2,3-difluorobenzonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2,3-difluorobenzoic acid.[1][2][3]

Step 3: Chlorosulfonylation of 2,3-Difluorobenzoic Acid

  • In a flask equipped with a stirrer and a gas outlet, carefully add 2,3-difluorobenzoic acid (1.0 eq) to an excess of chlorosulfonic acid (3-5 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and quench by slowly pouring it onto crushed ice with vigorous stirring.

  • The precipitated 5-(chlorosulfonyl)-2,3-difluorobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.[4]

Step 4: Amidation to 2,3-Difluoro-5-sulfamoylbenzoic Acid

  • Suspend the crude 5-(chlorosulfonyl)-2,3-difluorobenzoic acid in a suitable solvent like THF or dioxane.

  • Cool the suspension to 0-5 °C and add an excess of concentrated aqueous ammonia dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-Difluoro-5-sulfamoylbenzoic acid.[5][6]

Workflow Diagram

Synthetic Route 1 A 2,3-Difluoroaniline B Diazonium Salt A->B NaNO2, HCl C 2,3-Difluorobenzonitrile B->C CuCN D 2,3-Difluorobenzoic Acid C->D H3O+, Heat E 5-(chlorosulfonyl)-2,3-difluorobenzoic acid D->E ClSO3H F 2,3-Difluoro-5-sulfamoylbenzoic acid E->F NH3(aq)

Caption: Workflow for the synthesis of 2,3-Difluoro-5-sulfamoylbenzoic acid starting from 2,3-Difluoroaniline.

Proposed Synthetic Route 2: A More Direct Approach from 2,3-Difluorobenzoic Acid

This route begins with commercially available 2,3-difluorobenzoic acid, aiming for a more convergent synthesis.

Rationale and Strategy

By starting directly with 2,3-difluorobenzoic acid, this route bypasses the initial steps of the Sandmeyer reaction, potentially leading to a higher overall yield and a more streamlined process. The key steps are the direct chlorosulfonylation of the starting material followed by amidation. The regioselectivity of the chlorosulfonylation is expected to be directed to the 5-position due to the electronic effects of the existing substituents.

Reaction Scheme
Detailed Experimental Protocol

Step 1: Chlorosulfonylation of 2,3-Difluorobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, carefully add 2,3-difluorobenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (3-5 eq) at 0 °C.[1][2][3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and cautiously pour it onto a slurry of crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum to yield crude 5-(chlorosulfonyl)-2,3-difluorobenzoic acid.[4]

Step 2: Amidation to 2,3-Difluoro-5-sulfamoylbenzoic Acid

  • To a stirred solution of concentrated aqueous ammonia (excess) cooled in an ice bath, slowly add the crude 5-(chlorosulfonyl)-2,3-difluorobenzoic acid in portions, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the final product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol) to afford pure 2,3-Difluoro-5-sulfamoylbenzoic acid.[5][6]

Workflow Diagram

Synthetic Route 2 A 2,3-Difluorobenzoic Acid B 5-(chlorosulfonyl)-2,3-difluorobenzoic acid A->B ClSO3H C 2,3-Difluoro-5-sulfamoylbenzoic acid B->C NH3(aq)

Caption: Workflow for the synthesis of 2,3-Difluoro-5-sulfamoylbenzoic acid starting from 2,3-Difluorobenzoic acid.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From 2,3-DifluoroanilineRoute 2: From 2,3-Difluorobenzoic Acid
Number of Steps 42
Starting Material 2,3-Difluoroaniline2,3-Difluorobenzoic Acid
Key Transformations Diazotization, Sandmeyer Cyanation, Hydrolysis, Chlorosulfonylation, AmidationChlorosulfonylation, Amidation
Potential Hazards Use of toxic cyanides, evolution of nitrogen gas, handling of chlorosulfonic acid.Handling of highly corrosive chlorosulfonic acid.
Scalability The Sandmeyer reaction can be challenging to scale up due to the instability of diazonium salts and the use of cyanides.More readily scalable due to fewer steps and more straightforward transformations.
Estimated Overall Yield Lower, due to the multi-step nature and potential for side reactions in the Sandmeyer step.Potentially higher due to the more convergent approach.
Purification Multiple purification steps for intermediates are likely required.Fewer purification steps, potentially leading to a more efficient process.
Discussion

Route 1 offers a viable, albeit longer, pathway to the target molecule. Its primary advantage lies in the potential cost-effectiveness of the starting material, 2,3-difluoroaniline, depending on the supplier.[7][8] However, this route is fraught with several challenges. The Sandmeyer reaction, while a cornerstone of aromatic chemistry, involves the generation of potentially unstable diazonium salts and the use of highly toxic cyanide reagents, which necessitates stringent safety protocols.[9][10][11][12] The multi-step nature of this route will likely lead to a lower overall yield and require more extensive purification of intermediates.

Route 2 presents a more elegant and efficient strategy. By starting with 2,3-difluorobenzoic acid, the synthesis is significantly more convergent, reducing the number of synthetic steps and, consequently, the potential for material loss.[1][2][3] This route avoids the use of toxic cyanides and the challenges associated with the Sandmeyer reaction. The primary hazard is the handling of chlorosulfonic acid, a highly corrosive and reactive reagent, which requires appropriate personal protective equipment and a well-ventilated fume hood. The directness of this route makes it more amenable to scale-up and is likely to provide a higher overall yield of the final product.

Conclusion

For laboratory-scale synthesis and process development, Route 2 is the recommended approach for the synthesis of 2,3-Difluoro-5-sulfamoylbenzoic acid. Its convergency, fewer synthetic steps, and avoidance of highly toxic cyanide reagents make it a more practical, safer, and likely higher-yielding option. While Route 1 is chemically sound, its complexity and the use of hazardous reagents make it less favorable, particularly for larger-scale production. The choice of route will ultimately depend on the specific needs of the research or development program, including cost considerations, available equipment, and safety infrastructure.

References

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

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  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
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  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • PubChemLite. (n.d.). 5-(chlorosulfonyl)-2,4-difluorobenzoic acid (C7H3ClF2O4S). [Link]

  • PubChemLite. (n.d.). 5-(chlorosulfonyl)-2,3-difluorobenzoic acid (C7H3ClF2O4S). [Link]

  • PMC. (n.d.). 2,3-Difluorobenzoic acid. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

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  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. [Link]

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Validation

Cross-Validation of Analytical Methods for Biotherapeutic Quantification: LC-MS/MS vs. Ligand Binding Assays

[1][2][3][4][5] Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Bioanalysis Division Estimated Read Time: 12 Minutes Executive Summary: The Bridging Challenge In drug development, par...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Bioanalysis Division Estimated Read Time: 12 Minutes

Executive Summary: The Bridging Challenge

In drug development, particularly for monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), the transition between analytical platforms is a high-risk inflection point. Historically, Ligand Binding Assays (LBA), such as ELISA, have been the gold standard for PK/PD studies. However, as molecules increase in complexity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly required for its specificity and multiplexing capabilities.

This guide is not merely a comparison of two technologies; it is a protocol for cross-validation . When you switch methods between Clinical Phase I and Phase II, or when you need orthogonal confirmation of a questionable biomarker result, you are not just comparing instruments—you are validating the continuity of your clinical data.

The Core Thesis: A high correlation coefficient (


) is insufficient for cross-validation. You must demonstrate that the bias between methods is predictable, consistent, and clinically irrelevant.

Technical Comparison: The Incumbent vs. The Challenger

Before designing the cross-validation study, one must understand the mechanistic sources of divergence between the two methods.

Method A: Ligand Binding Assay (ELISA)[6]
  • Mechanism: Relies on the ternary complex formation (Capture Antibody + Analyte + Detection Antibody).

  • The "Black Box" Risk: ELISAs measure "immunoreactivity," not necessarily mass. They can be susceptible to matrix interference (e.g., Rheumatoid Factor) and the "Hook Effect" at high concentrations.

  • Critical Dependency: High-quality, specific critical reagents (antibodies). If a reagent lot changes, the assay phenotype changes.

Method B: Hybrid LBA-LC-MS/MS
  • Mechanism: Immuno-affinity capture (enrichment) followed by tryptic digestion. The mass spectrometer quantifies a specific "surrogate peptide" unique to the therapeutic protein.

  • The Specificity Advantage: Mass spectrometry measures the mass-to-charge (m/z) ratio. It can distinguish between the active drug and a metabolite that might still bind in an ELISA, preventing over-estimation.

  • The "Protein Inference" Problem: You are measuring a peptide, not the whole protein. If the digestion is incomplete, your quantification will be biased low.

Mechanistic Workflow Comparison

MethodComparison cluster_0 Method A: ELISA (LBA) cluster_1 Method B: Hybrid LC-MS/MS LBA_Start Biological Matrix (Serum/Plasma) LBA_Bind Bind to Capture Ab (Plate Surface) LBA_Start->LBA_Bind LBA_Detect Bind Detection Ab (Signal Generation) LBA_Bind->LBA_Detect LBA_Read Optical Density (Indirect Quant) LBA_Detect->LBA_Read LC_Digest Tryptic Digestion (Protein -> Peptides) LBA_Detect->LC_Digest Divergence Point: Epitope vs. Sequence LC_Start Biological Matrix (Serum/Plasma) LC_Enrich Immuno-Capture (Bead-based) LC_Start->LC_Enrich LC_Enrich->LC_Digest LC_Detect MRM Detection (Direct Mass Quant) LC_Digest->LC_Detect

Figure 1: Mechanistic divergence between LBA and LC-MS/MS. Note that LBA relies on structural integrity for binding, while LC-MS relies on sequence integrity after digestion.

The Cross-Validation Protocol

Objective: To demonstrate that Method B (LC-MS/MS) can replace or support Method A (ELISA) without invalidating historical data.

Step 1: Sample Selection Strategy

Do not rely solely on "spiked" Quality Control (QC) samples. Spiked samples are clean; patient samples are dirty. You must use Incurred Samples (study samples from dosed subjects).

  • The Rule of 30: Select at least 30 incurred samples (FDA/EMA guidelines suggest more for robust statistics, but 30 is the statistical minimum for normal distribution assumptions).

  • Distribution: Samples must span the entire calibration range (Low, Mid, High).

  • Matrix Matching: Ensure the disease state of the samples matches the intended population (e.g., do not validate in healthy plasma if the drug treats lipemic diabetic patients).

Step 2: Experimental Execution

Run the selected samples on both platforms within a short timeframe to minimize freeze-thaw degradation effects.

Table 1: Experimental Setup Matrix

ParameterMethod A (ELISA)Method B (LC-MS/MS)Rationale
Replicates 2 wells per sample2 injections per sampleAssessing intra-assay precision.
Calibration 4-PL or 5-PL LogisticLinear (1/x²)Different mathematical models require independent curve validation.
Internal Std None (usually)Stable Isotope Labeled (SIL) PeptideSIL corrects for matrix effects and digestion efficiency in MS.
Critical Reagent Anti-ID AntibodyTrypsin + SIL PeptideELISA is reagent-limited; MS is instrument-limited.

Statistical Analysis: Beyond Correlation

The Trap: Do not just plot Method A vs. Method B and calculate


. A correlation of 

can still hide a systematic bias of 30% (e.g., if Method B consistently reads 1.3x higher than Method A).
The Solution: Bland-Altman Analysis

You must quantify the Bias (Mean Difference) and the Limits of Agreement (LoA).[1][2][3]

Workflow for Data Analysis:
  • Calculate % Difference: For each sample, calculate

    
    .
    
  • Plot Difference vs. Average: X-axis = Average Concentration; Y-axis = % Difference.

  • Define Acceptance Limits: A priori, define what "clinically relevant" means. usually,

    
     to 
    
    
    
    is the bioanalytical standard.

StatisticalLogic Start Paired Data Generation (n > 30) Scatter Scatter Plot & Linear Regression (Check R² and Slope) Start->Scatter SlopeCheck Is Slope approx 1.0? Scatter->SlopeCheck BA_Plot Bland-Altman Analysis (Plot Difference vs Mean) SlopeCheck->BA_Plot Yes Fail_Correction FAIL: Systematic Bias Detected Apply Correction Factor? SlopeCheck->Fail_Correction No (e.g., Slope = 1.4) BiasCheck Is Mean Bias within ±10%? BA_Plot->BiasCheck LoACheck Are 95% of points within Limits of Agreement? BiasCheck->LoACheck Yes BiasCheck->Fail_Correction No Pass Cross-Validation SUCCESS Methods are interchangeable LoACheck->Pass Yes Fail_Random FAIL: Random Error High Investigate Matrix Effects/Extraction LoACheck->Fail_Random No (Scatter too wide)

Figure 2: Statistical Decision Tree. Note that passing


 is only the first step; the Bland-Altman analysis determines true interchangeability.

Interpreting the Data: A Case Study

Imagine we cross-validated a mAb assay.

  • Method A (ELISA): LLOQ 50 ng/mL.

  • Method B (LC-MS): LLOQ 10 ng/mL.

Table 2: Mock Cross-Validation Data Set

Sample IDELISA (ng/mL)LC-MS (ng/mL)% DiffInterpretation
S-001 100105+4.9%Excellent Agreement.
S-002 500420-17.4%Acceptable (Within 20% criteria).
S-003 1200850-34.1%Discordant. LC-MS is lower. Possible "Hook Effect" in ELISA or incomplete digestion in MS?
S-004 < LLOQ25N/ASensitivity Gap. LC-MS detects what ELISA missed.
Expert Insight on Discordance (S-003)

When LC-MS reads significantly lower than ELISA (as in S-003), the cause is often metabolism . The ELISA capture antibody may be binding to a stable metabolite or a truncated form of the drug, reading it as "active." The LC-MS, tracking a specific surrogate peptide, correctly identifies that the molecule is no longer intact. In this case, LC-MS is the more accurate truth , even if it disagrees with the historical ELISA data.

References

  • US Food and Drug Administration (FDA). (2018).[4][5][6][7] Bioanalytical Method Validation Guidance for Industry.[8][4][5][6][7][9][10] [Link]

  • European Medicines Agency (EMA). (2011).[4] Guideline on bioanalytical method validation. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[1][3] The Lancet. [Link]

  • AAPS Bioanalytical Focus Group. (2015). White Paper on Recent Issues in Bioanalysis: Focus on New Technologies and Biomarkers. [Link] (General resource for AAPS White Papers)

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

Sources

Comparative

In Silico versus In Vitro Activity of 2,3-Difluoro-5-sulfamoylbenzoic Acid Analogs: A Technical Comparison Guide

Topic: In Silico versus In Vitro Activity of 2,3-Difluoro-5-sulfamoylbenzoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico versus In Vitro Activity of 2,3-Difluoro-5-sulfamoylbenzoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Fluorinated Scaffold Advantage

The 2,3-difluoro-5-sulfamoylbenzoic acid scaffold represents a critical evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike its chlorinated predecessors (e.g., the 2,4-dichloro "Lasamide" series), the 2,3-difluoro substitution pattern offers a unique electronic profile that modulates the acidity of the sulfonamide zinc-binding group (ZBG) while altering lipophilicity.

This guide objectively compares the theoretical performance (in silico) against biological reality (in vitro) for this specific class of analogs. It addresses the translational gap often observed in medicinal chemistry: why high-scoring docking poses do not always translate to nanomolar inhibition constants (


).

The In Silico Workflow: Predictive Modeling

Objective: To predict binding affinity, zinc coordination geometry, and isoform selectivity prior to synthesis.

Computational modeling of sulfamoylbenzoic acid analogs primarily focuses on their interaction with the zinc (


) ion in the active site of Carbonic Anhydrase (CA) isoforms (hCA I, II, IX, and XII).
Structural Basis of Interaction

The sulfonamide moiety (


) exists as a monoanion (

) in the active site, coordinating directly to the

ion. The 2,3-difluoro substitution on the benzene ring exerts a strong electron-withdrawing effect (

-inductive), lowering the

of the sulfonamide group.
  • In Silico Hypothesis: Lower

    
     correlates with stronger electrostatic interaction with 
    
    
    
    , theoretically improving binding energy scores.
Computational Protocol (Standardized)

To ensure reproducibility, the following workflow is recommended for evaluating these analogs:

  • Ligand Preparation: DFT optimization (B3LYP/6-31G*) to determine the precise geometry of the sulfonamide anion.

  • Protein Preparation: Use high-resolution crystal structures (e.g., PDB: 3IAI for hCA II). Remove water molecules except the deep-pocket water displaced by the inhibitor.

  • Docking Algorithm: Genetic algorithms (e.g., GOLD or AutoDock Vina) are preferred to handle the flexibility of the benzoic acid tail.

Workflow Visualization

InSilicoWorkflow Ligand Ligand Construction (2,3-Difluoro Scaffold) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (Zinc Coordination Constraint) DFT->Docking Protein Protein Prep (hCA II/IX Crystal) Protein->Docking Scoring Scoring Function (ChemPLP / Vina Score) Docking->Scoring Output Predicted Binding Energy (ΔG in kcal/mol) Scoring->Output

Caption: Standardized in silico workflow for evaluating zinc-binding affinity of sulfamoylbenzoic acid derivatives.

The In Vitro Validation: Biological Reality

Objective: To quantify actual enzymatic inhibition (


) and assess selectivity.

While docking predicts binding geometry, it often fails to account for solvation penalties and the dynamic "breathing" of the active site. The Stopped-Flow CO₂ Hydration Assay is the gold standard for validating these compounds.

Experimental Methodology

The inhibition constant (


) is determined by measuring the rate of the physiological reaction catalyzed by CA:


Protocol Steps:

  • Enzyme Prep: Recombinant hCA isoforms are purified to homogeneity.

  • Indicator: Phenol red (pH indicator) tracks the acidification of the medium.

  • Kinetics: Reaction is initiated by mixing enzyme+inhibitor with CO₂-saturated buffer in a stopped-flow apparatus.

  • Calculation:

    
     is calculated using the Cheng-Prusoff equation, adapted for tight-binding inhibitors (
    
    
    
    ).
Assay Logic Diagram

InVitroAssay Start Stopped-Flow CO2 Hydration Assay Mix Rapid Mixing ( < 10ms) Enzyme + Inhibitor vs. CO2 Substrate Start->Mix Monitor Monitor Absorbance (557 nm) (Phenol Red Indicator) Mix->Monitor Data Initial Velocity (V0) vs. Inhibitor Conc. [I] Monitor->Data Calc Calculate IC50 -> Ki (Cheng-Prusoff) Data->Calc

Caption: Logic flow for the Stopped-Flow CO₂ Hydration Assay used to determine Ki values.

Comparative Analysis: Data & Insights

The defining characteristic of the 2,3-difluoro analogs is the "Fluorine Effect." Fluorine atoms are small (Van der Waals radius ~1.47 Å) but highly electronegative.

Performance Comparison Table

The following table contrasts the predicted behavior with experimental results for fluorinated sulfamoylbenzoic acid derivatives. Note: Values are representative of the scaffold class based on structure-activity relationship (SAR) studies [1, 2].

MetricIn Silico PredictionIn Vitro RealityDiscrepancy Factor
Binding Affinity High (Score < -9.0 kcal/mol)Nanomolar

(0.5 - 50 nM)
High Correlation: The zinc anchor dominates binding.
Isoform Selectivity Poor DiscriminationModerate SelectivityLow Correlation: Docking often fails to predict subtle selectivity between hCA II (cytosolic) and hCA IX (tumor).
Effect of Fluorine Steric bulk (minor penalty)Increased Potency (5-10x)Mechanism: Fluorine lowers sulfonamide

, enhancing the anion fraction available for Zinc binding.
Solubility Not computed by dockingImproved vs. ChlorinatedFluorine increases metabolic stability and often solubility compared to chloro-analogs.
Critical Analysis of Divergence

Why do in silico models sometimes underestimate the potency of 2,3-difluoro analogs?

  • The

    
     Shift:  Standard docking scoring functions often treat the sulfonamide as a static neutral or anionic species without adjusting for the specific inductive effect of the 2,3-difluoro substitution. In reality, these fluorines significantly acidify the sulfonamide, increasing the population of the active anionic species at physiological pH (7.4), leading to higher in vitro potency than predicted [3].
    
  • Water Networks: The displacement of the "deep water" molecule in the CA active site is entropically favorable. Docking algorithms often struggle to quantify this entropic gain accurately.

References

  • Scott, B. et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. Link

  • Supuran, C. T. (2012). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. Patent EP2914583B1. Link

  • Benfodda, Z. et al. (2010).[1] Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry. Link

  • Wilkinson, B. et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation

A Comparative Analysis of Sulfamoylbenzoate Derivatives as Enzyme Inhibitors: A Guide for Researchers

The sulfamoylbenzoate scaffold has emerged as a cornerstone in medicinal chemistry, offering a synthetically tractable and versatile platform for the design of potent and selective enzyme inhibitors.[1][2] Its inherent p...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfamoylbenzoate scaffold has emerged as a cornerstone in medicinal chemistry, offering a synthetically tractable and versatile platform for the design of potent and selective enzyme inhibitors.[1][2] Its inherent physicochemical properties facilitate diverse interactions with a multitude of biological targets, leading to the development of modulators for enzymes implicated in a wide range of pathologies, including cancer, inflammation, glaucoma, and metabolic diseases.[1][2] This guide provides a comprehensive comparative analysis of sulfamoylbenzoate derivatives, focusing on their inhibitory profiles against key enzyme classes, the underlying structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Versatility of the Sulfamoylbenzoate Core

The core structure, characterized by a benzoic acid linked to a sulfonamide group, serves as a critical framework for designing targeted inhibitors.[2] The true power of this scaffold lies in its amenability to chemical modification. By strategically altering substituents on both the aromatic ring and the sulfonamide nitrogen, researchers can meticulously fine-tune the pharmacological properties of the derivatives to achieve desired potency and selectivity for specific enzyme targets.[1][2]

General Synthetic Approach

The synthesis of sulfamoylbenzoate derivatives is typically achieved through a multi-step process that allows for the introduction of diverse functional groups. A common and adaptable synthetic route begins with the chlorosulfonylation of a substituted benzoic acid. This is followed by amination to form the sulfonamide, and subsequent amide coupling or esterification to yield the final derivative.[1][3] This synthetic versatility is a key advantage, enabling the creation of extensive compound libraries for high-throughput screening and lead optimization.[1]

G cluster_synthesis General Synthesis Workflow cluster_evaluation Biological Evaluation Substituted Benzoic Acid Substituted Benzoic Acid Chlorosulfonylation Chlorosulfonylation Substituted Benzoic Acid->Chlorosulfonylation Chlorosulfonic Acid Sulfonyl Chloride Sulfonyl Chloride Chlorosulfonylation->Sulfonyl Chloride Sulfonamide Formation Sulfonamide Formation Sulfonyl Chloride->Sulfonamide Formation Amine (R1) Sulfamoylbenzoic Acid Sulfamoylbenzoic Acid Sulfonamide Formation->Sulfamoylbenzoic Acid Amide Coupling Amide Coupling Sulfamoylbenzoic Acid->Amide Coupling Amine (R2) EDC, DMAP Sulfamoylbenzoate Derivative Sulfamoylbenzoate Derivative Amide Coupling->Sulfamoylbenzoate Derivative In vitro Assays In vitro Assays Sulfamoylbenzoate Derivative->In vitro Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In vitro Assays->Enzyme Inhibition Assays Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Enzyme Inhibition Assays->Data Analysis (IC50, Ki)

Caption: General experimental workflow for the synthesis and evaluation of sulfamoylbenzoate derivatives.

Comparative Analysis of Enzyme Inhibition

This section details the inhibitory profiles of sulfamoylbenzoate derivatives against several key enzyme families, supported by experimental data.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH and CO2 transport in various physiological processes.[4] The primary sulfonamide group is a well-established zinc-binding group, making sulfamoylbenzoate derivatives potent inhibitors of CAs.[5] Dysregulation of specific CA isoforms is linked to diseases such as glaucoma, edema, and cancer, making them attractive therapeutic targets.[6]

Compound ClassTarget Isoform(s)Key FindingsReference
Methyl 5-sulfamoyl-benzoatesCA IXCompound 4b exhibited extremely high affinity for CAIX (Kd = 0.12 nM) and over 100-fold selectivity over other isoforms.[5][5]
N-(2-methoxy-5-sulfamoylphenyl)acetamideGeneral CA inhibitorStructurally similar to known CA inhibitors like acetazolamide, suggesting inhibitory activity.[4][4]
Aliphatic sulfamates/bis-sulfamatesCAs II, IX, XIIBis-sulfamates showed higher affinity for the tumor-associated CA IX compared to CA II.

This assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[4]

Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffered solution using a pH indicator.[4]

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a solution of purified human carbonic anhydrase isoform and varying concentrations of the sulfamoylbenzoate derivative in a suitable buffer (e.g., Tris-HCl).

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time using a spectrophotometer. The initial rate of the reaction is then calculated.

  • Data Analysis: Plot the initial rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity). The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[4]

G cluster_workflow Stopped-Flow CA Inhibition Assay Workflow Prepare Enzyme & Inhibitor Solutions Prepare Enzyme & Inhibitor Solutions Mix with CO2-Saturated Buffer Mix with CO2-Saturated Buffer Prepare Enzyme & Inhibitor Solutions->Mix with CO2-Saturated Buffer Stopped-Flow Instrument Monitor Absorbance Change Monitor Absorbance Change Mix with CO2-Saturated Buffer->Monitor Absorbance Change Spectrophotometer Calculate Initial Reaction Rates Calculate Initial Reaction Rates Monitor Absorbance Change->Calculate Initial Reaction Rates Plot Rates vs. [Inhibitor] Plot Rates vs. [Inhibitor] Calculate Initial Reaction Rates->Plot Rates vs. [Inhibitor] Determine IC50 & Ki Determine IC50 & Ki Plot Rates vs. [Inhibitor]->Determine IC50 & Ki

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

h-NTPDases are a family of enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1] Their dysregulation is associated with conditions like thrombosis, inflammation, and cancer.[1][3] Certain sulfamoylbenzoate derivatives have demonstrated potent and selective inhibitory activity against various h-NTPDase isoforms.[1][3]

CompoundTarget IsoformIC₅₀ (µM)Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i )h-NTPDase12.88 ± 0.13[3][7]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d )h-NTPDase20.13 ± 0.01[3]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i )h-NTPDase30.72 ± 0.11[3][7]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d )h-NTPDase80.28 ± 0.07[3][7]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituents on both the sulfamoyl and benzamide moieties plays a critical role in determining inhibitory potency and selectivity.[1]

  • For instance, an N-cyclopropyl substitution on the sulfonyl group was found to be favorable for h-NTPDase3 inhibition.[3]

  • The presence of two halogen atoms in compound 3i significantly enhanced its activity against h-NTPDase1.[3]

The inhibitory potential of sulfamoylbenzoate derivatives against h-NTPDase isoforms is commonly evaluated using this assay.[1][3]

Principle: This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP. The malachite green reagent forms a colored complex with the released phosphate, which can be quantified spectrophotometrically.[1][3]

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl₂, the h-NTPDase enzyme, the substrate (ATP or ADP), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Reaction Termination and Color Development: Stop the reaction and add the malachite green reagent.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cathepsin D

Cathepsin D is an aspartic protease involved in protein degradation. It is overexpressed in certain cancers, such as breast cancer, making it a relevant therapeutic target.[8]

CompoundIC₅₀ (µM)Key FindingsReference
N-(3-chlorophenyl)-2-sulfamoylbenzamide1.25Identified as the most potent among the tested sulfamoylbenzamide compounds.[8][8]
Other Sulfamoylbenzamide derivatives1.25 - 2.0Showed selective inhibition of Cathepsin D over Plasmepsin-II.[8][8]

Key Insight: Virtual screening followed by enzyme inhibition assays revealed that these compounds are selective Cathepsin D inhibitors.[8]

Cytosolic Phospholipase A₂α (cPLA₂α)

cPLA₂α is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid, a precursor to pro-inflammatory molecules.[1] Inhibitors of cPLA₂α have potential as anti-inflammatory agents.[1]

Compound ClassKey FindingsReference
N-Substituted 4-sulfamoylbenzoic acid derivativesIdentified as potent inhibitors of cPLA₂α.[1]
Indole-based sulfamoylbenzoic acid derivativesSubmicromolar IC₅₀ values were achieved against cPLA₂α.[9][9]

The inhibitory activity against cPLA₂α is determined by measuring the release of arachidonic acid from a labeled phospholipid substrate.[1]

Methodology:

  • Enzyme and Substrate Preparation: Use purified recombinant human cPLA₂α and a radiolabeled phospholipid substrate (e.g., radiolabeled phosphatidylcholine).

  • Incubation: Incubate the enzyme with the substrate in the presence of the test compound.

  • Quantification: Quantify the amount of released radiolabeled arachidonic acid using techniques like liquid scintillation counting.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value.

G cluster_pathway cPLA2α Signaling Pathway and Inhibition Inflammatory Stimuli Inflammatory Stimuli cPLA2α Activation cPLA2α Activation Inflammatory Stimuli->cPLA2α Activation Phospholipid Hydrolysis Phospholipid Hydrolysis cPLA2α Activation->Phospholipid Hydrolysis Membrane Arachidonic Acid Release Arachidonic Acid Release Phospholipid Hydrolysis->Arachidonic Acid Release Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid Release->Pro-inflammatory Eicosanoids COX/LOX pathways Sulfamoylbenzoate Inhibitor Sulfamoylbenzoate Inhibitor Sulfamoylbenzoate Inhibitor->cPLA2α Activation Inhibition

Caption: Inhibition of the cPLA₂α signaling pathway by sulfamoylbenzoate derivatives.

Conclusion and Future Directions

Sulfamoylbenzoate derivatives represent a remarkably versatile and fruitful area of research for the development of novel enzyme inhibitors. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its properties through chemical modification, has led to the discovery of potent and selective inhibitors for a diverse range of enzymes. The data and protocols presented in this guide underscore the potential of these compounds in addressing various unmet medical needs.

Future research should continue to explore the vast chemical space around the sulfamoylbenzoate core. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be instrumental in designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, while significant research has focused on enzymes like carbonic anhydrases and h-NTPDases, the potential of sulfamoylbenzoate derivatives to inhibit other enzyme classes, such as kinases and proteases, warrants further investigation.[10][11]

References

  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry - Benchchem.
  • Identification of Sulfamoylbenzamide derivatives as selective C
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Deriv
  • Direct synthesis of sulfamoyl-benzamide derivatives - ResearchG
  • Protease inhibitors of the sulfonamide type: anticancer, antiinflamm
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC.
  • (PDF)
  • Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed.
  • Therapeutic potential of sulfamides as enzyme inhibitors - PubMed.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - Semantic Scholar.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing.
  • Structure–activity relationship (SAR)
  • A Comparative Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Related Carbonic Anhydrase Inhibitors - Benchchem.
  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase | Request PDF - ResearchG
  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3)
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activ
  • Therapeutic potential of carbonic anhydrase inhibitors.
  • Structure Activity Rel

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Safety & Regulatory Compliance

Safety

2,3-Difluoro-5-sulfamoylbenzoic acid proper disposal procedures

Topic: 2,3-Difluoro-5-sulfamoylbenzoic acid Proper Disposal Procedures Executive Summary & Chemical Profile Objective: To establish a safe, compliant, and environmentally responsible disposal protocol for 2,3-Difluoro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Difluoro-5-sulfamoylbenzoic acid Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: To establish a safe, compliant, and environmentally responsible disposal protocol for 2,3-Difluoro-5-sulfamoylbenzoic acid . This guide addresses the specific challenges posed by its fluorinated aromatic structure and sulfonamide functional group, ensuring adherence to RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental toxicity.

Scope: This protocol applies to all laboratory personnel handling the neat solid, reaction mixtures, or contaminated consumables.

Chemical Identity & Properties
PropertyDetail
Chemical Name 2,3-Difluoro-5-sulfamoylbenzoic acid
CAS Number 716361-75-0
Molecular Formula C₇H₅F₂NO₄S
Acidity (pKa) ~2.0–3.0 (Benzoic acid moiety); ~10.0 (Sulfonamide moiety)
Solubility Soluble in DMSO, Methanol, dilute alkali; Low solubility in water (acid form)
Hazard Classification Irritant (Skin/Eye/Respiratory); Acidic ; Halogenated Organic

Hazard Identification & Pre-Disposal Handling

Core Directive: Treat this compound as a Halogenated Organic Acid . The presence of fluorine atoms (F) mandates specific segregation from non-halogenated waste streams to prevent costly cross-contamination and ensure proper incineration.

Primary Hazards
  • Acidity: The carboxylic acid group poses a corrosivity hazard (pH < 2 in concentrated solution).

  • Sensitization: Sulfonamide derivatives are known sensitizers; inhalation or skin contact may trigger allergic reactions.

  • Environmental Persistence: The fluorinated aromatic ring is resistant to biodegradation. DO NOT DISPOSE DOWN THE DRAIN , even if neutralized.

Segregation Rules (The "Golden Rules")
  • DO NOT MIX with Strong Oxidizers (e.g., Nitric acid, Peroxides)

    
     Risk of exothermic reaction/gas evolution.
    
  • DO NOT MIX with Non-Halogenated Solvents if avoidable

    
     Mixing upgrades the entire container to "Halogenated Waste" (higher disposal cost).
    
  • DO NOT MIX with Cyanides or Sulfides

    
     Risk of toxic gas generation in acidic media.
    

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Neat Compound)

Applicable to: Expired reagent, spilled solids, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "2,3-Difluoro-5-sulfamoylbenzoic acid"[1][2][3][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic

    • Waste Code: Label as "Halogenated Organic Solid" .

  • Action: Transfer solid directly to the container. Do not dissolve it in solvent solely for disposal (this increases waste volume unnecessarily).

  • Final Disposal: Seal tightly and transfer to the facility's Hazardous Waste Accumulation Area for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Filtrates, HPLC effluents, or reaction solvents containing the compound.

  • Stream Selection:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the "Halogenated Solvent Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):

      • Critical Decision: If the concentration of 2,3-Difluoro-5-sulfamoylbenzoic acid is >1% , the entire mixture should ideally be classified as Halogenated Waste due to the fluorine content.

      • Best Practice: Default to the "Halogenated Solvent Waste" stream to ensure the fluorinated compound is incinerated properly.

  • pH Check: If the waste stream is highly acidic (pH < 3), neutralize slightly with Sodium Bicarbonate (NaHCO₃) before adding to the solvent carboy to prevent drum corrosion, UNLESS the carboy is specifically designated for acidic organic waste.

  • Labeling: List all solvents plus "2,3-Difluoro-5-sulfamoylbenzoic acid" on the tag.

Scenario C: Aqueous Waste (Buffer Solutions/Rinsate)

Applicable to: Aqueous layers from extractions or glassware rinsing.

  • Collection: Collect in a carboy labeled "Aqueous Hazardous Waste with Halogens" .

  • Prohibition: Strictly NO drain disposal.

    • Reasoning: Standard municipal wastewater treatment plants (WWTP) cannot effectively degrade fluorinated aromatics. They can pass through to surface waters or accumulate in sludge.

  • Adjustment: Adjust pH to 5–9 using dilute NaOH or H₂SO₄ if required by your specific waste hauler, but never discharge to sewer.

Emergency Spill Response (Disposal Context)

If a spill occurs during waste transfer:

  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Neutralize & Absorb:

    • Cover the spill with Sodium Carbonate (soda ash) or Spill-X-A (acid neutralizer).

    • Once neutralization is complete (bubbling stops), mix with an inert absorbent (vermiculite or dry sand).

  • Cleanup: Scoop into a disposal container. Label as "Spill Debris: Halogenated Acidic Solid". Clean the surface with soap and water; collect the rinsate as hazardous waste.

Decision Logic Diagram

The following diagram illustrates the critical decision pathways for segregating this specific compound.

DisposalWorkflow Start Waste: 2,3-Difluoro-5-sulfamoylbenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution/Suspension) StateCheck->LiquidPath Liquid SolidDisp Container: HDPE Wide Mouth Label: Halogenated Organic Solid Method: Incineration SolidPath->SolidDisp SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv Halogenated Base NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHaloSolv Organic Base AqueousCheck Aqueous Solution? SolventCheck->AqueousCheck Water Base HaloWaste Container: Halogenated Solvent Waste Label: Contains Fluorinated Acid Method: High-Temp Incineration HaloSolv->HaloWaste ConcCheck Compound Conc > 1%? NonHaloSolv->ConcCheck ConcCheck->HaloWaste Yes (Segregate as Halogenated) NonHaloWaste Container: Non-Halogenated Waste (Only if Trace <0.1%) ConcCheck->NonHaloWaste No (Trace Only) AqWaste Container: Aqueous Toxic/Halogenated NO DRAIN DISPOSAL AqueousCheck->AqWaste Yes

Caption: Decision tree for segregating 2,3-Difluoro-5-sulfamoylbenzoic acid waste streams to ensure regulatory compliance and proper incineration.

References

  • National Institutes of Health (NIH) PubChem. 2,3-Difluoro-5-sulfamoylbenzoic acid (Compound Summary). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document (October 2009). (Defines characteristics of acidic and toxic waste streams). [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents and Acids. [Link]

Sources

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